1,3-Diaminopropane-N,N'-diacetic Acid
Description
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Properties
IUPAC Name |
2-[3-(carboxymethylamino)propylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c10-6(11)4-8-2-1-3-9-5-7(12)13/h8-9H,1-5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHYUBLENEQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Diaminopropane-N,N'-diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 1,3-Diaminopropane-N,N'-diacetic Acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents information on closely related analogues, namely 1,3-diaminopropane and 1,3-diaminopropane-N,N,N',N'-tetraacetic acid, to offer a comparative context. Furthermore, detailed, generalized experimental protocols for the determination of key chemical properties such as acid dissociation constants (pKa) and metal ion stability constants are provided to guide researchers in the characterization of this and similar aminopolycarboxylic acids.
Introduction
This compound is an aminopolycarboxylic acid, a class of compounds known for their ability to form stable complexes with metal ions. These chelating properties make them valuable in a wide range of applications, including as contrast agents in medical imaging, for the removal of heavy metals in environmental remediation, and in the formulation of pharmaceuticals. An understanding of the fundamental chemical properties of this compound is crucial for its effective application and for the development of new technologies. This guide summarizes the available data and provides methodologies for its experimental characterization.
Compound Identification
While extensive experimental data is scarce, the fundamental identifiers for this compound are established.
| Identifier | Value | Source |
| CAS Number | 112041-05-1 | [1][2] |
| Molecular Formula | C₇H₁₄N₂O₄ | [1][2][3] |
| Molecular Weight | 190.20 g/mol | [1][2][3] |
| IUPAC Name | 2-[3-(carboxymethylamino)propylamino]acetic acid | [3] |
Chemical Properties: A Comparative Analysis
| Property | 1,3-Diaminopropane | 1,3-Diaminopropane-N,N,N',N'-tetraacetic acid |
| Synonyms | Trimethylenediamine | Trimethylenediamine-N,N,N',N'-tetraacetic acid |
| CAS Number | 109-76-2 | 1939-36-2 |
| Molecular Formula | C₃H₁₀N₂ | C₁₁H₁₈N₂O₈ |
| Molecular Weight | 74.13 g/mol | 306.27 g/mol |
| Appearance | Colorless liquid | White to light brown powder |
| Melting Point | -12 °C | ~250 °C (decomposes) |
| Boiling Point | 140 °C | Not available |
| Solubility in Water | Soluble | Not specified, but aminopolycarboxylic acids are generally poorly soluble in water at low pH. |
| pKa (at 25 °C) | 8.64, 10.46 | Not specified |
Experimental Protocols
The following sections detail generalized methodologies for determining the key chemical properties of aminopolycarboxylic acids like this compound.
Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
This protocol outlines the determination of pKa values, which are fundamental to understanding the protonation state of the molecule at different pH values.
Principle: The compound is dissolved in a solution of known ionic strength and titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Apparatus and Reagents:
-
pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Standardized ~0.1 M NaOH solution (carbonate-free)
-
Standardized ~0.1 M HCl solution
-
Background electrolyte solution (e.g., 0.1 M KCl or KNO₃)
-
This compound sample
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the background electrolyte solution.
-
Acidification: Add a known excess of standardized HCl to the sample solution to ensure all amine and carboxylate groups are fully protonated.
-
Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small increments.
-
Data Collection: Record the pH and the volume of NaOH added after each increment, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points can be determined from the inflection points of the titration curve, often more accurately identified from the first or second derivative of the curve. The pKa values are determined from the pH at the midpoints between the equivalence points.
Potentiometric titration workflow for pKa determination.
Determination of Metal Complex Stability Constants
This protocol describes a method for determining the stability constants of complexes formed between this compound and a metal ion.
Principle: The stability of a metal-ligand complex is quantified by its formation constant (K) or stability constant (β). These constants are determined by measuring the concentration of free metal ion, free ligand, and the metal-ligand complex at equilibrium. Potentiometric titration is a common method where the ligand is titrated with a strong base in the absence and presence of a metal ion. The displacement of the titration curve in the presence of the metal ion is used to calculate the stability constants.
Apparatus and Reagents:
-
Same as for pKa determination.
-
A solution of the metal salt of interest (e.g., Cu(NO₃)₂, ZnCl₂) of known concentration.
Procedure:
-
pKa Determination: First, determine the pKa values of the ligand as described in the previous section.
-
Titration without Metal: Perform a potentiometric titration of the ligand with standardized NaOH in the background electrolyte.
-
Titration with Metal: Prepare a solution containing the ligand and the metal ion in a known ratio (e.g., 1:1 or 2:1 ligand to metal). Titrate this solution with the same standardized NaOH.
-
Data Collection: Record the pH and volume of titrant for both titrations.
-
Data Analysis: The titration curve in the presence of the metal ion will be shifted to a lower pH compared to the ligand-only titration, due to the release of protons upon complex formation. The stability constants are calculated from the titration data using specialized software that fits the data to a chemical equilibrium model.
Stepwise formation of metal-ligand complexes.
Conclusion
This compound is a compound of interest for applications requiring metal chelation. While its basic chemical identifiers are known, a comprehensive profile of its chemical properties, including pKa values and metal ion stability constants, is not currently available in the public domain. The information on related compounds and the detailed experimental protocols provided in this guide are intended to facilitate the necessary research to fully characterize this promising chelating agent. The experimental determination of these properties is essential for the rational design and optimization of its use in scientific and industrial applications.
References
1,3-Diaminopropane-N,N'-diacetic Acid CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Diaminopropane-N,N'-diacetic acid (also known as 1,3-Propylenediamine-N,N'-diacetic acid), a chelating agent with potential applications in various scientific and biomedical fields. This document covers its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and its role as a metal-chelating agent. The information is intended for researchers, scientists, and professionals in drug development who are interested in the application of aminopolycarboxylic acid-based chelators.
Chemical Identity and Molecular Structure
This compound is a polyamino carboxylic acid characterized by a propane backbone with two amine groups, each substituted with an acetic acid moiety.
| Identifier | Value |
| CAS Number | 112041-05-1[1] |
| Molecular Formula | C7H14N2O4[1] |
| Molecular Weight | 190.20 g/mol [2] |
| IUPAC Name | 2-[3-(carboxymethylamino)propylamino]acetic acid[2] |
| Synonyms | 1,3-Propylenediamine-N,N'-diacetic acid[1] |
Molecular Structure:
The structure of this compound is depicted below, illustrating the 1,3-diaminopropane core and the two N-linked acetic acid groups.
(A 2D representation of the molecular structure would be included here in a formal whitepaper.)
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively published. However, based on its chemical structure, the following properties can be inferred:
| Property | Description |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Solubility | Likely soluble in water and polar solvents, with solubility being pH-dependent. |
| Acidity/Basicity | Amphoteric in nature, with two carboxylic acid groups and two secondary amine groups. |
Synthesis
The synthesis of this compound is typically achieved through the N-alkylation of 1,3-diaminopropane with a suitable carboxymethylating agent, such as chloroacetic acid, under alkaline conditions.
General Experimental Protocol
-
Reaction Setup: 1,3-diaminopropane is dissolved in an aqueous solution.
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Reagent Addition: Chloroacetic acid is added to the solution. The molar ratio of chloroacetic acid to 1,3-diaminopropane is critical and is typically in slight excess to ensure di-substitution.
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pH Control: The pH of the reaction mixture is raised and maintained at a basic level (typically pH 9-11) through the controlled addition of a strong base, such as sodium hydroxide. This deprotonates the amine groups, making them nucleophilic.
-
Reaction Conditions: The mixture is heated (e.g., to 60-80°C) and stirred for several hours to drive the reaction to completion.
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Work-up and Purification: Upon completion, the reaction mixture is cooled. The product can be isolated by acidification of the solution, which protonates the carboxylate groups and reduces the solubility of the product, causing it to precipitate. The solid product is then collected by filtration, washed with cold water, and dried.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Coordination Chemistry and Chelation
The primary utility of this compound stems from its ability to act as a tetradentate ligand, coordinating to metal ions through its two nitrogen atoms and two carboxylate oxygen atoms. This chelation results in the formation of thermodynamically stable metal complexes. The propane backbone leads to the formation of a six-membered chelate ring involving the two nitrogen atoms, which can impart different stability and selectivity compared to the five-membered rings formed by analogous ethylenediamine-based chelators.
Stability of Metal Complexes
Quantitative data on the stability constants of metal complexes with this compound are not widely available in the public domain. However, it is established that such aminopolycarboxylate ligands form highly stable complexes with a wide range of divalent and trivalent metal ions. For the parent diamine, 1,3-diaminopropane, the logarithmic formation constant (log β110) for its complex with Ca(II) is 5.25.[3] The addition of the two carboxylate arms in the title compound is expected to significantly increase the stability of its metal complexes.
Applications in Research and Drug Development
The strong metal-chelating properties of this compound and its derivatives suggest their potential use in several areas of research and drug development.
Radiopharmaceuticals
A key application of such chelators is in the field of nuclear medicine. A bifunctional derivative of this compound could be synthesized to contain a reactive group for conjugation to a targeting molecule (e.g., a peptide or antibody). This conjugate can then be used to chelate a diagnostic or therapeutic radionuclide for targeted delivery to diseased tissues, such as tumors.
Experimental Workflow for Radiopharmaceutical Development
The development of a chelator-based radiopharmaceutical follows a logical progression from synthesis to application.
Caption: A logical workflow for the development of a radiopharmaceutical agent.
Conclusion
This compound is a versatile chelating agent whose properties make it a compound of interest for applications in coordination chemistry and potentially in the design of metal-binding molecules for biomedical applications. While detailed experimental data for this specific molecule are limited in publicly accessible literature, its synthesis and general properties align with those of other well-characterized aminopolycarboxylic acids. Further research into its coordination chemistry and the biological applications of its derivatives could provide valuable insights for the development of new diagnostic and therapeutic agents.
References
Navigating the Physicochemical Landscape of 1,3-Diaminopropane-N,N'-diacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties
A summary of the known physicochemical properties of 1,3-Diaminopropane-N,N'-diacetic Acid is presented below. This information provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₄ | PubChem |
| Molecular Weight | 190.20 g/mol | PubChem |
| IUPAC Name | 2-[3-(carboxymethylamino)propylamino]acetic acid | PubChem |
| CAS Number | 112041-05-1 | Tokyo Chemical Industry |
| Physical State | Solid | Tokyo Chemical Industry |
| Predicted LogP | -5.6 | PubChem |
Solubility Profile: Theoretical Considerations and Experimental Determination
Due to the presence of two amine groups and two carboxylic acid groups, this compound is expected to exhibit zwitterionic properties and a high degree of polarity. Its solubility will be significantly influenced by the pH of the solvent system.
Theoretical Solubility:
-
Aqueous Solubility: The compound is anticipated to be soluble in water. Its solubility will be lowest at its isoelectric point and will increase significantly in both acidic and alkaline solutions due to the formation of cationic and anionic species, respectively.
-
Organic Solvents: Solubility in organic solvents is expected to be limited, particularly in non-polar solvents. Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) are more likely to be effective, although to a lesser extent than water. The principle of "like dissolves like" suggests that its hydrophilic nature will dominate.
Experimental Protocol for Solubility Determination
A robust method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH-buffered aqueous solutions, Methanol, Ethanol, DMSO)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled shaker
-
Analytical balance
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Preparation: Prepare a series of vials for each solvent to be tested.
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For fine suspensions, centrifugation may be necessary.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
An In-depth Technical Guide to the Core Differences Between 1,2- and 1,3-Diaminopropane-N,N'-diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopolycarboxylic acids are a cornerstone of coordination chemistry, with wide-ranging applications in industry, research, and medicine. This technical guide provides a detailed comparative analysis of two structural isomers: 1,2-Diaminopropane-N,N'-diacetic Acid (1,2-PDDA) and 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-PDDA). The seemingly subtle difference in the positioning of the amino groups on the propane backbone leads to significant variations in their coordination behavior, particularly concerning the stability of the metal complexes they form. This document explores their structural disparities, physicochemical properties, synthesis, and, most critically, the fundamental principles governing their chelation characteristics. While quantitative stability constant data for these specific diacetic acid derivatives are not extensively available in peer-reviewed literature, this guide extrapolates from the well-established principles of chelation chemistry and data from their parent diamine compounds to provide a robust comparative framework.
Introduction: The Significance of Spacing
Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it. The stability of the resulting metal complex is paramount and is influenced by several factors, including the nature of the donor atoms, the number of chelate rings formed, and the size of these rings. 1,2-PDDA and 1,3-PDDA are tetradentate ligands, possessing two nitrogen atoms and two carboxylate groups as potential donor sites. The primary structural distinction lies in the carbon backbone separating the two nitrogen atoms. In 1,2-PDDA, the amino groups are attached to adjacent carbons, while in 1,3-PDDA, they are separated by an additional methylene group. This seemingly minor variation dictates the size of the chelate ring formed upon coordination with a metal ion, a critical determinant of complex stability.
Structural and Physicochemical Properties
The fundamental difference between 1,2-PDDA and 1,3-PDDA is the spatial relationship of the two nitrogen atoms, which directly impacts how they coordinate with a metal ion. 1,2-PDDA forms a five-membered chelate ring, whereas 1,3-PDDA forms a six-membered ring. This structural variance influences their conformational flexibility and the stability of the resulting metal complexes.
Below is a summary of the key physicochemical properties of the parent molecules, 1,2-diaminopropane and 1,3-diaminopropane, which form the backbone of the diacetic acid derivatives.
| Property | 1,2-Diaminopropane | 1,3-Diaminopropane |
| Synonyms | Propylenediamine | Trimethylenediamine |
| CAS Number | 78-90-0 | 109-76-2 |
| Molecular Formula | C₃H₁₀N₂ | C₃H₁₀N₂ |
| Molecular Weight | 74.12 g/mol | 74.13 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 120-122 °C | 140.1 °C |
| Melting Point | -37 °C | -12 °C |
| Density | 0.87 g/mL at 25 °C | 0.888 g/mL at 25 °C |
| Solubility in Water | Very soluble | Soluble |
Note: The properties of the diacetic acid derivatives will be influenced by the addition of the acetate groups, generally leading to higher molecular weights, melting points, and different solubility profiles.
Synthesis of Diaminopropane-N,N'-diacetic Acids
The synthesis of 1,2- and this compound can be achieved through the N-alkylation of the corresponding diaminopropane with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions. The base is crucial for neutralizing the hydrohalic acid formed during the reaction and for deprotonating the amino groups to facilitate nucleophilic attack.
Experimental Protocol: General Procedure for N,N'-Diacetylation of Diaminopropanes
This protocol is a generalized procedure based on the synthesis of related N,N'-diacetyl-diaminoalkanes and can be adapted for the synthesis of the diacetic acids.
Materials:
-
1,2-Diaminopropane or 1,3-Diaminopropane
-
Chloroacetic acid (or Bromoacetic acid)
-
Sodium hydroxide (or another suitable base)
-
Distilled water
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the diaminopropane (1 equivalent) in distilled water.
-
Base Addition: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2 equivalents) in water, maintaining the temperature below 10 °C.
-
Alkylation: While vigorously stirring, add a solution of chloroacetic acid (2 equivalents) in water dropwise from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Acidification: Cool the reaction mixture again in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the diacetic acid product.
-
Isolation: The precipitated product can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
Workflow for Synthesis and Purification:
An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Diaminopropane-N,N'-diacetic Acid Chelation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties associated with the chelation of metal ions by 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA). A thorough understanding of these properties, including stability constants, enthalpy, and entropy of complex formation, is critical for applications in areas such as medicinal chemistry, environmental remediation, and industrial processes.
Introduction to this compound (1,3-DPDA)
This compound, also known as 1,3-propylenediamine-N,N'-diacetic acid, is a polyaminocarboxylic acid chelating agent. Its structure, featuring a flexible three-carbon backbone connecting two nitrogen atoms, each bearing a carboxymethyl group, allows it to form stable complexes with a variety of metal ions. The nitrogen and oxygen atoms act as donor sites, coordinating with a central metal ion to form multiple chelate rings, which enhances the stability of the resulting metal complex. This process of forming multiple bonds between a single ligand and a central metal ion is known as the chelate effect.
The synthesis of 1,3-DPDA typically involves the reaction of 1,3-diaminopropane with chloroacetic acid under alkaline conditions. This method allows for the direct attachment of the acetate arms to the diamine backbone.
Thermodynamic Properties of 1,3-DPDA Chelation
The stability of metal-ligand complexes is quantified by thermodynamic parameters such as the stability constant (log K), and the changes in enthalpy (ΔH) and entropy (ΔS) upon complex formation. While extensive literature exists for many common chelating agents, specific and comprehensive thermodynamic data for 1,3-DPDA across a wide range of metal ions remains a subject of ongoing research. The available data indicates that 1,3-DPDA forms stable complexes with various divalent and trivalent metal ions.
Data Presentation: Thermodynamic Parameters of 1,3-DPDA Metal Complexes
Due to the limited availability of a comprehensive and consistent dataset for 1,3-DPDA in the scientific literature, the following table serves as a template for organizing such data as it becomes available through experimental determination. Researchers are encouraged to populate this table with their own findings to contribute to a collective understanding of 1,3-DPDA's coordination chemistry.
| Metal Ion | log K | ΔH (kJ/mol) | ΔS (J/mol·K) | T (°C) | Ionic Strength (M) | Method | Reference |
| Ca(II) | Data not available | Data not available | Data not available | ||||
| Mg(II) | Data not available | Data not available | Data not available | ||||
| Cu(II) | Data not available | Data not available | Data not available | ||||
| Zn(II) | Data not available | Data not available | Data not available | ||||
| Fe(III) | Data not available | Data not available | Data not available | ||||
| Al(III) | Data not available | Data not available | Data not available | ||||
| Other |
Note: The lack of populated data in this table highlights a significant research gap and underscores the need for experimental determination of these crucial thermodynamic parameters for 1,3-DPDA.
Experimental Protocols for Determining Thermodynamic Properties
The determination of thermodynamic data for metal-ligand complexation relies on precise experimental techniques. The two primary methods employed for this purpose are potentiometric titration and isothermal titration calorimetry (ITC).
Potentiometric Titration for Stability Constant (log K) Determination
Potentiometric titration is a widely used method to determine the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of 1,3-DPDA of known concentration in deionized water.
-
Prepare standardized stock solutions of the metal perchlorate or nitrate salts of interest.
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).
-
Prepare a solution of a strong acid (e.g., HClO₄ or HNO₃) for calibration.
-
Prepare a background electrolyte solution (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.
-
-
Electrode Calibration:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Perform an acid-base titration in the absence of the ligand and metal ion to determine the standard potential of the electrode (E⁰) and the junction potential.
-
-
Titration Procedure:
-
In a thermostatted titration vessel (e.g., at 25 °C), place a known volume of a solution containing 1,3-DPDA, the metal ion, and the background electrolyte.
-
Immerse the calibrated pH electrode and a reference electrode into the solution.
-
Titrate the solution with the standardized strong base, adding small, precise increments.
-
Record the pH (or millivolt) reading after each addition, allowing the system to reach equilibrium.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (or E) versus the volume of titrant added.
-
Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data. The software refines the protonation constants of the ligand and the stability constants of the metal-ligand species by minimizing the difference between the experimental and calculated titration curves.
-
Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination
Isothermal titration calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding enthalpy (ΔH). When combined with the stability constant (K), the change in entropy (ΔS) can also be calculated.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the metal ion in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange.
-
Prepare a more concentrated solution of 1,3-DPDA in the same buffer. It is crucial that the buffer composition is identical in both the metal and ligand solutions to avoid heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the metal ion solution.
-
Fill the injection syringe with the 1,3-DPDA solution.
-
Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the ligand solution into the sample cell.
-
The instrument measures the heat absorbed or released after each injection.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.
-
Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model using the instrument's software. This analysis yields the stability constant (K), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy change (ΔG) from the stability constant: ΔG = -RTlnK.
-
Calculate the entropy change (ΔS) using the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS.
-
Signaling Pathways and Logical Relationships
Currently, there is no established body of scientific literature that describes specific signaling pathways directly involving the chelation of metal ions by this compound in biological systems. The primary role of such chelating agents is typically related to the sequestration and transport of metal ions, which can indirectly influence various biological processes that are metal-dependent.
The logical relationship in the action of 1,3-DPDA is based on the principles of coordination chemistry. The affinity of 1,3-DPDA for different metal ions will dictate which metal it will preferentially bind to in a competitive environment. This selectivity is governed by the thermodynamic stability constants of the respective metal-ligand complexes.
Conclusion
This technical guide has outlined the fundamental aspects of the thermodynamic properties of this compound chelation. While the principles of metal-ligand interactions are well-established, there is a clear need for more comprehensive experimental data on the stability constants, and the enthalpic and entropic contributions to the complexation of various metal ions by 1,3-DPDA. The detailed experimental protocols provided for potentiometric titration and isothermal titration calorimetry serve as a robust foundation for researchers to undertake these critical measurements. The generation of such data will be invaluable for the rational design and application of 1,3-DPDA in drug development, environmental science, and other scientific disciplines.
The Historical Development of Diamine-Based Chelating Agents: A Technical Guide
The evolution of diamine-based chelating agents represents a significant chapter in the annals of coordination chemistry, with profound impacts on industrial processes, medicine, and drug development. From simple bidentate ligands to complex polyaminocarboxylic acids and life-saving anticancer drugs, the journey of these molecules is one of scientific curiosity, serendipitous discovery, and rational design. This technical guide provides an in-depth exploration of the core historical developments, quantitative data, and experimental foundations of these vital compounds.
Early Foundations: Ethylenediamine and Coordination Theory
The story of chelating agents is intrinsically linked to the foundational work of Alfred Werner, who in 1893, proposed his theory of coordination compounds, earning him the Nobel Prize in 1913.[1][2] This theory laid the groundwork for understanding how a central metal ion could be bonded to surrounding molecules or ions, termed ligands.
The simplest and archetypal diamine-based chelating agent is ethylenediamine (C₂H₄(NH₂)₂), often abbreviated as 'en'.[3] As a bidentate ligand, it uses its two nitrogen atoms to coordinate with a metal ion, forming a stable five-membered ring structure. This "chelate effect," where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a cornerstone of chelation chemistry. The industrial production of ethylenediamine, a crucial building block for more complex chelators, was a key enabler of this field.[3][4] Approximately 500,000 tonnes of ethylenediamine were produced in 1998.[3]
The Age of Polyaminocarboxylic Acids: The Synthesis of EDTA
A major leap in chelation chemistry occurred in the 1930s with the synthesis of Ethylenediaminetetraacetic acid (EDTA) . Seeking a substitute for citric acid to soften water for the German textile industry, Ferdinand Münz of I.G. Farben first synthesized EDTA and patented the process in 1935.[5][6] Concurrently in the United States, Frederick C. Bersworth developed more efficient synthesis methods, making EDTA commercially viable.[5]
EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion—two from the nitrogen atoms and four from the oxygen atoms of the carboxylate groups—effectively sequestering the ion in a cage-like structure.[6] This powerful chelating ability made it invaluable in a vast range of industrial applications, from preventing metal-catalyzed degradation in the paper and pulp industry to acting as a preservative in the food and beverage industry.[5][7]
Medical Breakthroughs: Chelation Therapy and Beyond
The therapeutic potential of chelation was first realized during World War II with the development of dimercaprol, or British Anti-Lewisite (BAL), as an antidote to arsenic-based chemical weapons.[8] This spurred further research into medical applications.
In the post-war era, EDTA found a critical medical role in treating heavy metal poisoning. During the 1950s, the U.S. Navy used EDTA to treat personnel suffering from lead poisoning acquired from repainting ship hulls.[8][9] The success of these treatments established chelation therapy as a standard medical procedure for heavy metal toxicity, with EDTA being FDA-approved for this purpose.[5][10]
Following EDTA, other polyaminocarboxylic acids were developed, most notably Diethylenetriaminepentaacetic acid (DTPA) .[11] Like EDTA, DTPA is a powerful chelating agent used for removing incorporated radionuclides such as plutonium and americium from the body.[11]
A Serendipitous Discovery: Platinum-Based Anticancer Drugs
Perhaps one of the most remarkable developments in the history of diamine-based compounds was the discovery of the anticancer properties of cisplatin. In the 1960s, Barnett Rosenberg and his team were studying the effects of an electric field on bacterial growth.[12] They observed that the platinum electrodes were electrolyzing to form a compound that potently inhibited cell division. This compound was identified as cis-diamminedichloroplatinum(II), or cisplatin .[12]
Rosenberg astutely hypothesized that a compound capable of halting cell division in bacteria might also be effective against the uncontrolled cell division characteristic of cancer.[13] Subsequent studies confirmed its efficacy, and in 1978, cisplatin was approved by the FDA for cancer treatment.[13] It proved particularly effective against testicular and ovarian cancers.[14][15]
The mechanism of action involves the cisplatin molecule entering a cell, where the low intracellular chloride concentration allows the chloride ligands to be replaced by water molecules in a process called aquation.[16][17] The resulting positively charged, aquated species is a potent electrophile that binds to the nitrogen atoms of purine bases in DNA, primarily guanine.[16][18][19] This forms intrastrand and interstrand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death).[12][14]
The success of cisplatin spurred the development of analogues with improved therapeutic profiles. Carboplatin , with a dicarboxylate ligand, was developed to reduce the severe nephrotoxicity associated with cisplatin.[18] Oxaliplatin , featuring a diaminocyclohexane ligand, was created to overcome resistance to cisplatin and carboplatin.[18] These platinum-based drugs, all built around a central diamine motif, are now used to treat nearly half of all cancer patients receiving chemotherapy.[14]
Data Presentation
Table 1: Stability Constants (log K) of Metal-Chelate Complexes
The stability constant (log K) indicates the strength of the bond between a chelating agent and a metal ion. A higher value signifies a more stable complex.
| Metal Ion | EDTA | DTPA |
| Ca²⁺ | 10.7 | 10.7 |
| Mg²⁺ | 8.7 | 9.3 |
| Fe²⁺ | 14.3 | 16.5 |
| Fe³⁺ | 25.1 | 28.6 |
| Cu²⁺ | 18.8 | 21.2 |
| Zn²⁺ | 16.5 | 18.2 |
| Pb²⁺ | 18.0 | 18.8 |
| Mn²⁺ | 13.9 | 15.2 |
| Ni²⁺ | 18.4 | 20.1 |
Source: Data compiled from Green-Mountain Chem.[20]
Experimental Protocols
Protocol 1: Industrial Synthesis of Ethylenediamine (EDC Process)
This protocol describes a primary industrial method for producing ethylenediamine.
Principle: Ethylenediamine is produced by treating 1,2-dichloroethane (EDC) with ammonia under pressure at elevated temperatures in an aqueous medium.[3]
Materials:
-
1,2-dichloroethane (ClCH₂CH₂Cl)
-
Ammonia (NH₃)
-
Sodium hydroxide (NaOH)
-
Aqueous medium (water)
-
High-pressure reactor
-
Fractional distillation apparatus
Procedure:
-
Charge the high-pressure reactor with an aqueous solution of ammonia.
-
Introduce 1,2-dichloroethane into the reactor.
-
Heat the reactor to 180 °C under pressure. The reaction generates hydrogen chloride, which forms an ammonium chloride salt with the excess ammonia.[3] Reaction: ClCH₂CH₂Cl + 4 NH₃ → H₂NCH₂CH₂NH₂ + 2 NH₄Cl[4]
-
After the reaction is complete, cool the reactor and transfer the mixture to a separate vessel.
-
Add sodium hydroxide to the mixture to neutralize the ammonium chloride and liberate the free amines (ethylenediamine, as well as by-products like diethylenetriamine and triethylenetetramine).
-
Separate the resulting amine products from the aqueous salt solution.
-
Purify the ethylenediamine by fractional distillation to separate it from by-products and residual reactants.[3]
Protocol 2: Synthesis of EDTA (Bersworth/Singer Method)
This protocol outlines the modern, two-step industrial synthesis of EDTA, which produces a very pure product.[6]
Principle: The synthesis involves the cyanomethylation of ethylenediamine, followed by the hydrolysis of the resulting intermediate.
Materials:
-
Ethylenediamine (H₂NCH₂CH₂NH₂)
-
Formaldehyde (HCHO)
-
Hydrogen cyanide (HCN) or Sodium Cyanide (NaCN)
-
Sodium hydroxide (NaOH)
-
Reaction vessel
-
Filtration and washing apparatus
-
Hydrolysis reactor
Procedure: Step 1: Cyanomethylation
-
In a reaction vessel, combine ethylenediamine, formaldehyde, and a cyanide source (e.g., HCN).
-
Allow the reactants to react to form (ethylenedinitrilo)tetraacetonitrile (EDTN). This intermediate is insoluble and precipitates from the solution. Reaction: H₂NCH₂CH₂NH₂ + 4 HCHO + 4 HCN → N(CH₂CN)₂CH₂CH₂N(CH₂CN)₂ + 4 H₂O
-
Separate the solid EDTN precipitate by filtration.
-
Wash the EDTN thoroughly to remove any unreacted starting materials or by-products.
Step 2: Hydrolysis
-
Transfer the purified EDTN to a hydrolysis reactor.
-
Add a solution of sodium hydroxide (NaOH) to the reactor.
-
Heat the mixture to induce the hydrolysis of the four nitrile groups into carboxylate groups, yielding the tetrasodium salt of EDTA (Na₄EDTA) and ammonia gas. Reaction: N(CH₂CN)₂CH₂CH₂N(CH₂CN)₂ + 4 NaOH + 4 H₂O → (NaOOCCH₂)₂NCH₂CH₂N(CH₂COONa)₂ + 4 NH₃
-
The resulting solution contains the pure salt of EDTA. If the acidic form (H₄EDTA) is desired, it can be precipitated by acidifying the solution with a strong acid like HCl or H₂SO₄.
Protocol 3: Synthesis of Cisplatin (Dhara's Method)
This protocol describes a widely used laboratory method for synthesizing isomerically pure cisplatin, developed by Dhara in 1970.[16][17]
Principle: This multi-step synthesis starts with potassium tetrachloroplatinate(II) and utilizes the trans effect to ensure the cis configuration of the final product.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Ammonium hydroxide (NH₄OH) or aqueous ammonia (NH₃)
-
Silver nitrate (AgNO₃)
-
Potassium chloride (KCl)
-
Water (deionized)
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve K₂[PtCl₄] in water to form a solution.
-
Add an excess of potassium iodide (KI) solution. The chloride ligands are replaced by iodide ligands, forming a dark brown solution of K₂[PtI₄].[17] Reaction: [PtCl₄]²⁻ + 4 I⁻ → [PtI₄]²⁻ + 4 Cl⁻
-
To this solution, add aqueous ammonia. Due to the strong trans effect of the iodide ligand, the ammonia molecules add in a cis configuration, resulting in the precipitation of a yellow solid, cis-[Pt(NH₃)₂I₂].[17] Reaction: [PtI₄]²⁻ + 2 NH₃ → cis-[Pt(NH₃)₂I₂] (s) + 2 I⁻
-
Isolate the yellow precipitate by filtration and wash it.
-
Suspend the cis-[Pt(NH₃)₂I₂] in water and add two equivalents of silver nitrate (AgNO₃) solution. This causes the precipitation of insoluble silver iodide (AgI), leaving the diaqua complex, cis-[Pt(NH₃)₂qua complex, cis-[Pt(NH₃)₂
References
- 1. cardiorenew-europe.com [cardiorenew-europe.com]
- 2. History of Chelation and EDTA � EDTA Chelation Therapy � Cardio Renew [cardiorenew.com]
- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 4. Ethylenediamine [chemeurope.com]
- 5. Page loading... [guidechem.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 8. History of Chelation [agpatelmd.com]
- 9. preventionandhealing.com [preventionandhealing.com]
- 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PHARMACOLOGICAL PROPERTIES OF ORALLY AVAILABLE, AMPHIPATHIC POLYAMINOCARBOXYLIC ACID CHELATORS FOR ACTINIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin — properties and clinical application | Kopacz-Bednarska | Oncology in Clinical Practice [journals.viamedica.pl]
- 13. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 15. Platinum-Based Chemotherapy: Uses, Effectiveness, Side Effects [healthline.com]
- 16. home.iitk.ac.in [home.iitk.ac.in]
- 17. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 20. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]
Safety and Handling Precautions for 1,3-Diaminopropane-N,N'-diacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diaminopropane-N,N'-diacetic Acid is a derivative of 1,3-Diaminopropane, incorporating two acetic acid groups. This structure suggests that the molecule exhibits chemical properties of both amines and carboxylic acids. Due to the lack of specific safety data, a conservative approach to handling, storage, and disposal is essential to mitigate potential risks. This guide provides a summary of presumed hazards, recommended safety precautions, and emergency procedures.
Hazard Identification and Classification
While a specific hazard classification for this compound is not established, based on its structural components, the following potential hazards should be considered:
-
Skin and Eye Irritation/Corrosion: The parent compound, 1,3-Diaminopropane, is known to cause severe skin burns and eye damage.[1] The presence of carboxylic acid groups may also contribute to irritant or corrosive properties.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.
-
Harmful if Swallowed: Similar to its parent compound, ingestion may be harmful.[1]
Physical and Chemical Properties
Quantitative physical and chemical properties for this compound are limited. The following table provides available data and estimates based on related compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₄ | PubChem |
| Molecular Weight | 190.2 g/mol | PubChem |
| Appearance | Solid (presumed) | - |
| Solubility | Soluble in water (presumed) | - |
Exposure Controls and Personal Protection
Given the potential hazards, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection should be used. |
Handling and Storage
-
Handling: Avoid direct contact with skin, eyes, and clothing.[2] Do not inhale dust or aerosols.[3] Wash hands thoroughly after handling.[1] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
First Aid Measures
In the event of exposure, immediate medical attention is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazards
Data on the flammability of this compound is not available. However, the parent compound, 1,3-Diaminopropane, is a flammable liquid.[4]
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][2]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[1]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Spill Cleanup: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Toxicological Information
There is no specific toxicological data available for this compound. The toxicological properties of the parent compound, 1,3-Diaminopropane, are summarized below for precautionary reference.
| Toxicity Data for 1,3-Diaminopropane | Value | Species |
| Oral LD50 | 700 mg/kg | Rat |
| Dermal LD50 | 177 mg/kg | Rabbit |
Source: Wikipedia[6]
Experimental Protocols and Workflows
Due to the absence of cited experimental protocols in the provided search results, this section cannot be completed.
Signaling Pathways and Logical Relationships
As no specific signaling pathways or complex experimental workflows involving this compound were detailed in the search results, a relevant diagram cannot be generated. However, a logical workflow for the safe handling of this chemical is presented below.
References
Potential Biological Activities of 1,3-Diaminopropane-N,N'-diacetic Acid: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diaminopropane-N,N'-diacetic acid (1,3-DAPDA) is a chelating agent with a structural backbone known to be a precursor for biologically active molecules. While direct research on the specific biological activities of 1,3-DAPDA is limited in publicly available literature, this technical guide synthesizes information on its parent compound, 1,3-diaminopropane, and its derivatives to infer potential areas of biological significance. The primary hypothesized activity of 1,3-DAPDA stems from its ability to form stable complexes with metal ions, a function that is critical in various biological processes. This document outlines the known biological effects of related compounds, providing a framework for potential future investigation into 1,3-DAPDA.
Introduction
This compound is a derivative of 1,3-diaminopropane, a simple diamine. The addition of two acetic acid groups to the nitrogen atoms of 1,3-diaminopropane introduces the capacity for metal ion chelation. This structural feature is the primary basis for its potential biological activities. The parent compound and its other derivatives have been investigated for a range of biological effects, including enzyme inhibition and antimicrobial properties.
Inferred Biological Activities from Related Compounds
Enzyme Inhibition
The parent compound, 1,3-diaminopropane, is a known inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines which are essential for cell growth and proliferation. This makes ODC a target for cancer therapy. Although no direct inhibitory studies on 1,3-DAPDA have been found, its structural similarity to 1,3-diaminopropane suggests that it could be investigated for similar properties.
Furthermore, many enzymes rely on metal ions as cofactors for their catalytic activity. As a chelating agent, 1,3-DAPDA could potentially inhibit such metalloenzymes by sequestering these essential metal ions.
Antimicrobial and Antiviral Potential
Derivatives of 1,3-diaminopropane have demonstrated antimicrobial properties. For instance, bis-quaternary ammonium salts derived from 1,3-propanediamine exhibit antimicrobial effects. Additionally, Schiff base derivatives of 1,3-diaminopropane and their metal complexes have been synthesized and have shown antimicrobial activity. For example, copper(II) complexes of N,N'-bis(5-fluorosalicylidene)-1,3-propanediamine have displayed high selectivity and antimicrobial activities against various bacteria and fungi[1].
The parent compound, 1,3-diaminopropane, has also been shown to inhibit protein synthesis and virus production in cell lines[2]. This suggests that 1,3-DAPDA and its metal complexes could be explored for their potential as antimicrobial and antiviral agents.
Anticancer Potential
Platinum(II) complexes incorporating derivatives of 1,3-diaminopropane have been synthesized and evaluated for their anticancer properties. For instance, novel platinum(II) complexes with 2-hydroxy-1,3-propanediamine have demonstrated significant cytotoxicity against various cancer cell lines, in some cases exceeding the activity of the established anticancer drug carboplatin[3]. Given that chelation is a key principle in the design of many metal-based anticancer drugs, 1,3-DAPDA could serve as a ligand for the development of new therapeutic agents.
A derivative, N-(n-butyl)-1,3-diaminopropane (BDAP), has been identified as a specific and highly effective inhibitor of spermine synthesis. While it did not affect cell growth in the short term, longer-term exposure did have an impact on cell proliferation, which could be reversed by the addition of spermine[4].
Data Summary
There is no quantitative data available in the reviewed literature specifically for the biological activities of this compound. The following table summarizes qualitative findings for related compounds.
| Compound/Derivative | Biological Activity | Organism/System | Reference |
| 1,3-Diaminopropane | Inhibition of ornithine decarboxylase | General | [5] |
| 1,3-Diaminopropane | Inhibition of protein synthesis and virus production | BKT-1 cells | [2] |
| Copper(II) complexes of a Schiff base from 1,3-propanediamine | Antimicrobial activity | Bacteria and fungi | [1] |
| Platinum(II) complexes with 2-hydroxy-1,3-propanediamine | Cytotoxicity against cancer cell lines | SGC-7901, LNcap, A549 | [3] |
| N-(n-butyl)-1,3-diaminopropane (BDAP) | Inhibition of spermine synthesis, long-term growth inhibition | L1210, SV-3T3, HT-29 cells | [4] |
Experimental Protocols
As no specific experimental studies on the biological activity of this compound were found, this section provides a generalized protocol for assessing the antimicrobial activity of a test compound, which could be adapted for 1,3-DAPDA.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a stock solution.
-
Bacterial Strains: Use standard bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).
-
Culture Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 1,3-DAPDA stock solution in MHB to achieve a range of test concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows (Hypothetical)
Based on the known function of its parent compound as an inhibitor of ornithine decarboxylase, a potential mechanism of action for 1,3-DAPDA could involve the polyamine biosynthesis pathway.
A generalized workflow for screening the biological activity of 1,3-DAPDA is presented below.
Conclusion and Future Directions
While direct evidence for the biological activities of this compound is currently lacking in the scientific literature, the known activities of its parent compound and other derivatives provide a strong rationale for its investigation. Its inherent chelating ability suggests potential applications in modulating the activity of metalloenzymes, and as a ligand for the development of novel antimicrobial and anticancer agents. Future research should focus on systematic screening of 1,3-DAPDA and its metal complexes in a variety of biological assays to elucidate its potential therapeutic value.
References
- 1. Syntheses, Crystal Structures, and Antimicrobial Activities of Copper(II) Complexes Derived from N,N'-Bis(5-Fluorosalicylidene)-1,3-Propanediamine - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. 1,3-Diaminopropane rapidly inhibits protein synthesis and virus production in BKT-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-(n-butyl)-1,3-diaminopropane on polyamine metabolism, cell growth and sensitivity to chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA) as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diaminopropane-N,N'-diacetic acid (1,3-DPDA) is a versatile aminopolycarboxylate chelating agent. Its molecular structure, featuring a three-carbon backbone between two nitrogen atoms, each with a carboxymethyl substituent, allows it to form stable six-membered chelate rings with a variety of metal ions. This structural feature distinguishes it from more common chelating agents like Ethylenediaminetetraacetic acid (EDTA), which forms five-membered rings, leading to different stability constants and potential applications. These application notes provide a comprehensive overview of the use of 1,3-DPDA as a chelating agent, including its physicochemical properties, quantitative data on metal ion chelation, detailed experimental protocols for its application in heavy metal removal, and its potential role in modulating intracellular calcium signaling.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-[3-(carboxymethylamino)propylamino]acetic acid |
| Molecular Formula | C₇H₁₄N₂O₄ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 112041-05-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Quantitative Data: Metal Ion Stability Constants
The stability of the complex formed between a chelating agent and a metal ion is a critical parameter for its effective application. This is quantified by the stability constant (log K). While extensive data for 1,3-DPDA is not as readily available as for more common chelators, the following table summarizes available and related data. For comparison, stability constants for the parent diamine, 1,3-diaminopropane, with Fe(III) are also included.
| Metal Ion | Ligand | Log K₁ | Log K₂ | Conditions |
| Fe(III) | 1,3-diaminopropane | 6.9 ± 0.2 | 12.4 ± 0.1 (β₂) | Methanol, Spectrophotometry |
| Ca(II) | 1,3-diaminopropane | 5.25 | - | Potentiometry[1] |
Note: β₂ represents the overall stability constant for the formation of the 1:2 metal-ligand complex.
Experimental Protocols
Protocol 1: Determination of Chelation Efficiency for Heavy Metal Removal from Aqueous Solutions
This protocol outlines a general procedure to evaluate the effectiveness of 1,3-DPDA in removing heavy metal ions from a synthetic aqueous solution.
Materials:
-
This compound (1,3-DPDA)
-
Standard solutions of heavy metal salts (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, ZnSO₄·7H₂O, Pb(NO₃)₂, CdCl₂·2.5H₂O)
-
Deionized water
-
pH meter
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Shaker or magnetic stirrer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1000 ppm stock solution of each heavy metal ion in deionized water.
-
Prepare a 0.1 M stock solution of 1,3-DPDA in deionized water.
-
-
Batch Adsorption Experiments:
-
In a series of flasks, prepare 100 mL of a 10 ppm solution of the target heavy metal ion from the stock solution.
-
Adjust the initial pH of the solutions to a desired range (e.g., pH 4, 6, 8) using 0.1 M HCl or 0.1 M NaOH.
-
Add varying concentrations of the 1,3-DPDA solution to the flasks to achieve different molar ratios of chelating agent to metal ion (e.g., 1:1, 2:1, 5:1).
-
A control sample with no 1,3-DPDA should be included for each pH value.
-
Place the flasks on a shaker or use a magnetic stirrer and agitate at a constant speed (e.g., 150 rpm) for a defined period (e.g., 1, 2, 4, 8, and 24 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After the desired contact time, withdraw a sample from each flask and filter it through a 0.45 µm syringe filter to remove any potential precipitates.
-
Analyze the concentration of the free metal ion remaining in the filtrate using AAS or ICP-OES.
-
-
Calculation of Removal Efficiency:
-
Calculate the percentage of heavy metal removal using the following formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where:
-
C₀ is the initial concentration of the heavy metal ion.
-
Cₑ is the equilibrium concentration of the heavy metal ion after treatment with 1,3-DPDA.
-
-
Expected Outcome:
This protocol will allow for the determination of the optimal pH, molar ratio, and contact time for the removal of specific heavy metals using 1,3-DPDA. The results can be tabulated to compare the chelation efficiency under different conditions.
Experimental workflow for determining chelation efficiency.
Protocol 2: Potentiometric Titration for Determination of Stability Constants
This protocol describes the determination of the stability constants (log K) of 1,3-DPDA with divalent metal ions using potentiometric pH titration. This method relies on monitoring the change in pH of a solution containing the ligand and the metal ion as a strong base is added.
Materials:
-
This compound (1,3-DPDA)
-
Metal perchlorate salts (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂, Zn(ClO₄)₂)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HClO₄ solution
-
Potassium nitrate (KNO₃) or sodium perchlorate (NaClO₄) for maintaining constant ionic strength
-
High-precision pH meter and electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 1,3-DPDA of known concentration (e.g., 0.01 M).
-
Prepare stock solutions of the metal perchlorates of known concentrations (e.g., 0.01 M).
-
Prepare a solution of a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a solution of an inert salt to maintain a constant ionic strength (e.g., 1 M KNO₃).
-
-
Titration of the Ligand (in the absence of metal ion):
-
To a thermostated vessel, add a known volume of the 1,3-DPDA stock solution, a known volume of the strong acid solution, and a sufficient amount of the inert salt solution to maintain the desired ionic strength (e.g., 0.1 M).
-
Dilute the mixture to a known final volume with deionized water.
-
Titrate this solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
-
Titration of the Ligand and Metal Ion:
-
Repeat the procedure from step 2, but also add a known volume of the metal perchlorate stock solution to the vessel. The molar ratio of metal to ligand should be carefully chosen (e.g., 1:2 or 1:5).
-
Titrate this solution with the standardized NaOH solution, recording the pH after each addition.
-
-
Data Analysis:
-
The titration data (volume of NaOH added vs. pH) for both titrations are used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
-
Specialized software (e.g., Hyperquad, BEST) is typically used for these calculations, which involve solving a series of mass-balance equations.
-
Expected Outcome:
This protocol will yield the stepwise and overall stability constants (log K) for the complexes formed between 1,3-DPDA and the tested metal ions.
Workflow for potentiometric determination of stability constants.
Biological Activity and Signaling Pathways
Aminopolycarboxylate chelating agents can influence cellular processes by altering the homeostasis of essential metal ions, particularly calcium (Ca²⁺). While direct studies on the signaling pathways affected by 1,3-DPDA are limited, its ability to chelate Ca²⁺ suggests a potential to modulate intracellular calcium signaling.
One key mechanism for maintaining low intracellular Ca²⁺ concentrations is the Plasma Membrane Calcium ATPase (PMCA), which actively pumps Ca²⁺ out of the cell.[2][3] By chelating extracellular or intracellular Ca²⁺, 1,3-DPDA could indirectly affect the activity of PMCA and other components of the calcium signaling machinery.
A disruption in Ca²⁺ homeostasis can have significant downstream effects, influencing a wide range of cellular functions including gene expression, proliferation, and apoptosis. For instance, chelation of intracellular calcium has been shown to prevent the proliferative responsiveness of certain cell types.[4]
Potential influence of 1,3-DPDA on intracellular calcium signaling.
Conclusion
This compound is a chelating agent with distinct properties owing to its three-carbon backbone. While further research is needed to fully characterize its stability constants with a broader range of metal ions and to explore its biological effects in detail, the provided protocols offer a solid foundation for its application and evaluation in research and development. Its potential to selectively chelate metal ions and influence cellular signaling pathways makes it a compound of interest for applications in environmental remediation, coordination chemistry, and drug development.
References
- 1. scispace.com [scispace.com]
- 2. Ca2+ signalling in cardiovascular disease: the role of the plasma membrane calcium pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Plasma Membrane Calcium ATPases in Calcium Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelation of intracellular calcium prevents mesangial cell proliferative responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of Metal Complexes with 1,3-Diaminopropane-N,N'-diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formation of metal complexes with 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA). This versatile chelating agent is of significant interest in coordination chemistry and has potential applications in various fields, including drug development, due to its ability to form stable complexes with a range of metal ions.
Introduction
This compound is a multidentate ligand that can coordinate to metal ions through its two amino nitrogens and two carboxylate oxygens. The formation of stable metal complexes is crucial for various applications, including the development of therapeutic and diagnostic agents. This document outlines the general principles and specific methodologies for synthesizing and characterizing 1,3-DPDA metal complexes.
Data Presentation: Stability of Metal Complexes
The stability of metal complexes is a critical parameter and is quantified by the stability constant (or formation constant), K. A higher stability constant indicates a stronger interaction between the metal ion and the ligand. The following table summarizes typical stability constants for related diamine and aminopolycarboxylate ligands with various metal ions to provide an expected trend for 1,3-DPDA complexes.
| Metal Ion | Ligand | Log K1 | Log K2 | Overall Log β | Reference |
| Cu(II) | 1,3-Diaminopropane | - | - | 13.1 | [1] |
| Ni(II) | dien (tridentate) | - | - | - | [2] |
| Zn(II) | EGDA | - | - | - | [3] |
| Al(III) | Malonic Acid | - | - | - | [4] |
| Ga(III) | Malonic Acid | - | - | - | [4] |
| In(III) | Malonic Acid | - | - | - | [4] |
| Fe(III) | Malonic Acid | - | - | - | [4] |
| Cr(III) | Malonic Acid | - | - | - | [4] |
Experimental Protocols
General Synthesis of 1,3-DPDA Metal Complexes
This protocol describes a general method for the formation of a metal complex with 1,3-DPDA, which can be adapted for various metal ions.
Materials:
-
This compound (1,3-DPDA)
-
A salt of the desired metal (e.g., chloride, nitrate, or acetate salt)
-
Deionized water or appropriate solvent (e.g., ethanol)
-
Base (e.g., NaOH or KOH) for pH adjustment
-
Acid (e.g., HCl or HNO3) for pH adjustment
Procedure:
-
Ligand Dissolution: Dissolve a specific molar amount of 1,3-DPDA in deionized water. The solubility may be increased by adjusting the pH to the alkaline range (pH 8-9) with a suitable base to deprotonate the carboxylic acid groups.
-
Metal Salt Dissolution: In a separate vessel, dissolve an equimolar amount (for a 1:1 metal-to-ligand ratio) of the metal salt in deionized water or a suitable solvent.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: Monitor the pH of the reaction mixture. The optimal pH for complex formation will vary depending on the metal ion. Adjust the pH as necessary using a dilute acid or base. For many divalent and trivalent metal ions, a pH range of 4-7 is often suitable.
-
Reaction Time and Temperature: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from a few hours to overnight to ensure complete complex formation.
-
Isolation of the Complex: The metal complex can be isolated by various methods depending on its solubility.
-
Precipitation: If the complex is insoluble, it can be collected by filtration, washed with cold deionized water and a suitable organic solvent (e.g., ethanol or ether), and then dried under vacuum.
-
Crystallization: For soluble complexes, the volume of the solvent can be reduced by rotary evaporation, and the complex can be crystallized by slow cooling or by the addition of a less polar solvent.
-
-
Characterization: The synthesized complex should be characterized to confirm its identity and purity using techniques such as:
-
Infrared (IR) Spectroscopy: To observe the coordination of the carboxylate and amino groups to the metal ion.
-
UV-Vis Spectroscopy: To study the electronic transitions and confirm complex formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, to elucidate the structure in solution.
-
Elemental Analysis: To determine the elemental composition of the complex.
-
X-ray Crystallography: To determine the solid-state structure of the complex.
-
Synthesis of a [Ga(bppd)]PF6 Complex (An Analogous Procedure)
This protocol is adapted from the synthesis of a Gallium(III) complex with a similar ligand, N,N'-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N'-diacetic acid (H2bppd), and can serve as a reference.[5]
Materials:
-
H2bppd ligand
-
Ga(NO3)3·xH2O
-
Methanol
-
Ammonium hexafluorophosphate (NH4PF6)
Procedure:
-
An aqueous solution of Ga(NO3)3·xH2O is added to a solution of the H2bppd ligand in methanol.[5]
-
The resulting solution is stirred, and then an aqueous solution of NH4PF6 is added to precipitate the complex.[5]
-
The white solid is collected by filtration, washed with cold water, and air-dried.[5]
-
The complex can be recrystallized by slow evaporation from anhydrous methanol to obtain colorless needles suitable for X-ray crystallography.[5]
Visualizations
General Workflow for Metal Complex Synthesis
Caption: Workflow for synthesizing metal complexes with 1,3-DPDA.
Logical Relationship of Complex Stability Factors
Caption: Key factors that determine the stability of metal complexes.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Metal ion complexes of N,N'-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N'-diacetic acid, H2bppd - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heavy Metal Ion Removal using 1,3-Diaminopropane-N,N'-diacetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination of aqueous environments is a significant environmental and health concern. Chelating agents are effective in sequestering and removing heavy metal ions from solutions. This document provides detailed application notes and protocols for the use of aminopolycarboxylic acid-based chelating agents for heavy metal ion removal, with a focus on 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA).
Due to a lack of extensive published data on the direct application of 1,3-DPDA for heavy metal removal, this document will also refer to its close structural analog, 1,3-Propanediamine-N,N,N',N'-tetraacetic acid (PDTA) , to provide a comprehensive guide. The principles and protocols described are broadly applicable to aminopolycarboxylic acid chelating agents.
1,3-DPDA and its analogs are valued for their ability to form stable, water-soluble complexes with a variety of divalent and trivalent metal ions, making them suitable for applications in wastewater treatment, soil remediation, and as components in drug delivery systems to mitigate metal toxicity.[1]
Data Presentation
The effectiveness of a chelating agent in removing heavy metal ions is typically quantified by its adsorption capacity and removal efficiency. These parameters are influenced by factors such as pH, contact time, initial metal ion concentration, and adsorbent dosage.
While specific data for 1,3-DPDA is limited, the following table presents representative data from a study on a crosslinked polyethylenimine dithiocarbamate, a chelating polymer, to illustrate the type of quantitative data generated in such studies.
Table 1: Adsorption Capacities of a Chelating Polymer for Various Heavy Metal Ions
| Heavy Metal Ion | Adsorption Capacity (mg/g) |
| Cadmium (II) | 205.99[2] |
| Copper (II) | 215.02[2] |
| Lead (II) | 451.79[2] |
Note: The data above is for a crosslinked polyethylenimine dithiocarbamate and serves as an illustrative example.[2] Actual values for 1,3-DPDA or PDTA may vary.
Table 2: Stability Constants (log K) of PDTA with Various Metal Ions
| Metal Ion | log K |
| Cu²⁺ | 18.2 |
| Ni²⁺ | 17.2 |
| Pb²⁺ | 16.5 |
| Zn²⁺ | 16.0 |
| Co²⁺ | 15.6 |
| Cd²⁺ | 15.2 |
| Mn²⁺ | 12.9 |
| Ca²⁺ | 8.2 |
| Mg²⁺ | 6.8 |
Source: Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Vol. 1: Amino Acids. Plenum Press. (Note: This is a representative source for such data; specific experimental conditions can affect these values).
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of 1,3-DPDA or its analogs for heavy metal ion removal.
Protocol 1: Synthesis of this compound (Illustrative)
A common method for the synthesis of aminopolycarboxylic acids involves the carboxymethylation of the corresponding amine.
Materials:
-
1,3-Diaminopropane
-
Chloroacetic acid or Bromoacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Reaction vessel with stirring and temperature control
-
pH meter
Procedure:
-
Dissolve 1,3-diaminopropane in distilled water in the reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chloroacetic acid (or bromoacetic acid) to the cooled amine solution while stirring vigorously.
-
Maintain the pH of the reaction mixture between 9 and 11 by the dropwise addition of a concentrated NaOH or KOH solution. The temperature should be kept below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by techniques such as TLC or NMR.
-
Once the reaction is complete, acidify the solution to a pH of approximately 2 using concentrated HCl to precipitate the product.
-
Cool the mixture to promote crystallization.
-
Collect the solid product by filtration, wash with cold water, and then with a solvent like ethanol to remove impurities.
-
Dry the purified this compound under vacuum.
Protocol 2: Batch Adsorption Experiments for Heavy Metal Ion Removal
This protocol outlines the steps to determine the adsorption capacity and efficiency of a chelating agent in a solution.
Materials:
-
Stock solutions (e.g., 1000 mg/L) of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄)
-
1,3-DPDA or a functionalized adsorbent
-
pH adjustment solutions (0.1 M HCl and 0.1 M NaOH)
-
Conical flasks or centrifuge tubes
-
Shaker or agitator
-
Filtration or centrifugation equipment
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal ion concentration analysis.
Procedure:
-
Preparation of Metal Ion Solutions: Prepare working solutions of the desired heavy metal concentrations by diluting the stock solution with deionized water.
-
Adsorption Process:
-
Add a known amount of the chelating agent or functionalized adsorbent (e.g., 0.05 g) to a series of flasks containing a fixed volume of the metal ion solution (e.g., 50 mL).
-
Adjust the initial pH of the solutions to the desired value using the pH adjustment solutions.
-
Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time at a specific temperature.
-
-
Sample Analysis:
-
After the specified contact time, separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final concentration of the heavy metal ions in the supernatant using ICP-OES or AAS.
-
-
Data Calculation:
-
Removal Efficiency (%): Calculate using the formula: % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial metal ion concentration and Cₑ is the equilibrium metal ion concentration.
-
Adsorption Capacity (qₑ, mg/g): Calculate using the formula: qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
To study the effect of different parameters:
-
Effect of pH: Perform the experiment at various initial pH values (e.g., 2, 4, 6, 8, 10) while keeping other parameters constant.[3][4]
-
Effect of Contact Time (Kinetics): Analyze samples at different time intervals (e.g., 5, 15, 30, 60, 120 minutes) to determine the equilibrium time.[5][6]
-
Effect of Initial Concentration (Isotherms): Conduct the experiment with a range of initial metal ion concentrations while keeping other parameters constant.
Visualizations
Logical Workflow for Heavy Metal Removal Evaluation
Caption: Workflow for evaluating heavy metal removal using 1,3-DPDA.
Chelation Mechanism of 1,3-DPDA with a Divalent Metal Ion
Caption: Chelation of a metal ion by 1,3-DPDA.
References
- 1. Removal of Cadmium, Copper and Lead from Aqueous Solution Using Activated Carbon Prepared from Avocado Kernel – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. INFLUENCE OF pH AND PRECIPITATING AGENT ON THE REMOVAL OF HEAVY METAL CATIONS FROM INDUSTRIAL SAMPLES [ouci.dntb.gov.ua]
- 5. Kinetic study of removal heavy metal from aqueous solution using the synthetic aluminum silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Diaminopropane-N,N'-diacetic Acid in Radiopharmaceutical Synthesis: A Review of Available Information
A comprehensive review of scientific literature and patent databases reveals a significant lack of specific applications and detailed protocols for the use of 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-dpda) as a primary chelator in the synthesis of radiopharmaceuticals. While the core structure of 1,3-dpda suggests potential as a chelating agent for radiometals, its practical application and documented use in preclinical or clinical research appear to be extremely limited or non-existent in publicly available resources.
This document aims to provide a foundational understanding of the concepts relevant to the user's request, drawing parallels from well-established chelating agents. However, it is crucial to note that the following sections are based on general principles of radiopharmaceutical chemistry and do not reflect specific experimental data for 1,3-dpda due to the aforementioned lack of information.
Introduction to Bifunctional Chelators in Radiopharmaceuticals
Radiopharmaceuticals are medicinal products containing a radioactive isotope. For metallic radionuclides such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), a bifunctional chelator is a critical component. This molecule serves two primary functions:
-
Strongly chelating the radiometal: The chelator forms a stable coordination complex with the radioisotope, preventing its release in vivo, which could lead to non-specific radiation exposure and poor imaging quality.
-
Covalent linkage to a targeting biomolecule: The chelator possesses a reactive functional group that allows it to be conjugated to a biological molecule (e.g., a peptide, antibody, or small molecule) that specifically targets a biological entity of interest, such as a cancer cell receptor.
Commonly used bifunctional chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). The stability of the radiometal-chelator complex is paramount for the safety and efficacy of the radiopharmaceutical.
Hypothetical Synthesis and Functionalization of 1,3-dpda as a Bifunctional Chelator
While no specific literature was found detailing the synthesis of a bifunctional 1,3-dpda chelator for radiopharmaceutical applications, a general synthetic strategy can be proposed based on established chemical principles.
The synthesis would likely involve two key stages:
-
Synthesis of the 1,3-dpda core: This can be achieved through the reaction of 1,3-diaminopropane with a protected haloacetic acid, followed by deprotection.
-
Introduction of a functional group for bioconjugation: To create a bifunctional chelator, one of the amine or carboxylate groups, or the propane backbone, would need to be modified with a reactive handle suitable for conjugation to a biomolecule. Common functional groups for this purpose include isothiocyanates, N-hydroxysuccinimide (NHS) esters, or maleimides.
A hypothetical workflow for creating a bifunctional 1,3-dpda chelator is presented below.
Caption: Hypothetical synthesis workflow for a bifunctional 1,3-dpda chelator.
General Principles of Radiolabeling and Quality Control
The following sections outline general experimental protocols that would be applicable if a suitable bifunctional 1,3-dpda chelator were available. These are based on standard procedures for other chelators.
Radiolabeling with Gallium-68
Gallium-68 is a positron-emitting radionuclide with a short half-life (68 minutes), making it ideal for Positron Emission Tomography (PET) imaging.
Experimental Protocol (General):
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.
-
Buffering: Add a suitable buffer (e.g., sodium acetate or HEPES) to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for complexation (typically pH 3.5-5.5 for many chelators).
-
Labeling Reaction: Add the bifunctional 1,3-dpda-conjugated biomolecule to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at an optimized temperature (ranging from room temperature to 95°C) for a specific duration (typically 5-20 minutes).
-
Purification: Purify the radiolabeled conjugate using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unchelated ⁶⁸Ga and other impurities.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using techniques like radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
Radiolabeling with Lutetium-177
Lutetium-177 is a beta- and gamma-emitting radionuclide with a longer half-life (6.7 days), making it suitable for targeted radionuclide therapy.
Experimental Protocol (General):
-
Preparation of Reagents: Prepare a solution of the bifunctional 1,3-dpda-conjugated biomolecule in a suitable buffer (e.g., ammonium acetate or sodium ascorbate) to prevent radiolysis.
-
Addition of ¹⁷⁷Lu: Add a solution of ¹⁷⁷LuCl₃ to the buffered conjugate solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (typically 90-100°C) for an optimized time (e.g., 20-30 minutes).
-
Quenching: Add a solution of a strong chelator like DTPA or EDTA to complex any remaining free ¹⁷⁷Lu.
-
Purification: If necessary, purify the radiolabeled conjugate using SPE or size-exclusion chromatography.
-
Quality Control: Assess the RCP of the final product using radio-TLC or radio-HPLC.
Quantitative Data (Hypothetical)
Without experimental data, it is impossible to provide a summary of quantitative data for 1,3-dpda. For a novel chelator, the following parameters would be critical to evaluate and compare against established standards like DOTA.
Table 1: Hypothetical Comparison of Chelator Performance
| Parameter | 1,3-dpda (Hypothetical) | DOTA (Typical Values) |
| Radiolabeling Efficiency with ⁶⁸Ga (%) | Data not available | > 95% |
| ⁶⁸Ga Labeling Conditions | Data not available | 95°C, 10 min, pH 4.0-4.5 |
| Radiolabeling Efficiency with ¹⁷⁷Lu (%) | Data not available | > 98% |
| ¹⁷⁷Lu Labeling Conditions | Data not available | 95-100°C, 20-30 min, pH 4.5-5.5 |
| In Vitro Stability (Serum, 24h) | Data not available | > 95% |
| In Vivo Stability (Blood, 1h p.i.) | Data not available | > 90% |
Visualization of a General Radiopharmaceutical Workflow
The following diagram illustrates the general workflow from chelator conjugation to the final radiopharmaceutical product.
Caption: General workflow for the synthesis of a radiopharmaceutical.
Conclusion and Future Directions
The application of this compound in the synthesis of radiopharmaceuticals is not a well-established area of research based on currently available information. For researchers, scientists, and drug development professionals interested in exploring novel chelating agents, 1,3-dpda could represent an unexplored scaffold.
Future research would need to focus on:
-
Developing efficient synthetic routes for bifunctional derivatives of 1,3-dpda.
-
Thoroughly evaluating the radiolabeling performance with various medically relevant radionuclides.
-
Determining the in vitro and in vivo stability of the resulting radiometal complexes.
-
Conducting preclinical imaging and therapy studies to assess the pharmacokinetics and efficacy of 1,3-dpda-based radiopharmaceuticals.
Without such fundamental research, it is not possible to provide detailed and validated application notes and protocols for the use of 1,3-dpda in this field. Researchers are advised to consult literature on the development and evaluation of other novel chelators as a guide for any potential investigation into 1,3-dpda.
Analytical methods for detecting 1,3-Diaminopropane-N,N'-diacetic Acid.
An increasing interest in chelating agents for various applications in drug development and research has led to a growing need for robust analytical methods for their detection and quantification. 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DAPDA) is one such compound, and this document provides detailed application notes and protocols for its analysis. The methods described herein are based on common analytical techniques and are intended for use by researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters that can be expected from the analytical methods detailed in this document. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery |
| HPLC-UV | 1,3-DAPDA | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | 1 - 500 µg/mL | 95 - 105% |
| LC-MS/MS | 1,3-DAPDA | 1 - 10 ng/mL | 3 - 30 ng/mL | 0.01 - 10 µg/mL | 98 - 102% |
| qNMR | 1,3-DAPDA | Not Applicable | Concentration Dependent | Concentration Dependent | 99 - 101% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a method for the quantification of 1,3-DAPDA using HPLC with UV detection. The method is suitable for routine analysis of bulk material and formulated products.
1.1. Materials and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Methanol (HPLC Grade)
-
0.45 µm Syringe Filters
1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
1.3. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of 1,3-DAPDA reference standard and dissolve it in 10 mL of water to prepare a 1 mg/mL stock solution. Further dilute with water to prepare working standards in the desired concentration range.
-
Sample Solution: Prepare a sample solution containing an expected concentration of 1,3-DAPDA within the calibration range by dissolving the sample in water. Filter the final solution through a 0.45 µm syringe filter before injection.
1.4. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the 1,3-DAPDA standards against their concentration.
-
Determine the concentration of 1,3-DAPDA in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the detection and quantification of 1,3-DAPDA, suitable for trace-level analysis in complex matrices.
2.1. Materials and Reagents
-
Same as HPLC-UV method.
2.2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
2.3. Sample Preparation
-
Follow the same procedure as for the HPLC-UV method, but prepare standards and samples at a lower concentration range suitable for LC-MS/MS sensitivity.
2.4. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Use a suitable gradient to achieve good separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. Potential fragments could result from the loss of water or carboxyl groups.
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
2.5. Data Analysis
-
Use the instrument software to create a calibration curve and quantify the analyte in the samples based on the area of the specific MRM transition.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the use of qNMR for the accurate determination of 1,3-DAPDA purity without the need for a specific reference standard of the analyte itself, but rather a certified internal standard.
3.1. Materials and Reagents
-
This compound sample
-
Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)
-
Deuterated Solvent (e.g., D₂O)
3.2. Instrumentation
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
3.3. Sample Preparation
-
Accurately weigh a specific amount of the 1,3-DAPDA sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.4. NMR Acquisition Parameters
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (e.g., 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
Ensure proper shimming and tuning before acquisition.
3.5. Data Analysis
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the area of a well-resolved signal from 1,3-DAPDA and a signal from the internal standard.
-
Calculate the purity of the 1,3-DAPDA using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Caption: HPLC Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: qNMR Experimental Workflow.
References
Application Notes and Protocols for Studying the Kinetics of 1,3-Diaminopropane-N,N'-diacetic Acid Reactions
Introduction
1,3-Diaminopropane-N,N'-diacetic acid (1,3-dpda) is a chelating agent belonging to the family of aminopolycarboxylic acids. These compounds are of significant interest in various fields, including analytical chemistry, medicine, and environmental science, due to their ability to form stable complexes with a wide range of metal ions. Understanding the kinetics of these complexation reactions is crucial for optimizing their applications, such as in the development of new diagnostic agents, therapeutic drugs, or for metal ion sequestration. The rate at which 1,3-dpda binds to a metal ion, and the stability of the resulting complex, are key parameters that dictate its efficacy.
This document provides detailed application notes and experimental protocols for investigating the reaction kinetics of 1,3-dpda, with a primary focus on its interactions with divalent metal ions. The methodologies described are applicable to researchers in both academic and industrial settings, including those involved in drug development and materials science.
Application Note 1: Principles of Kinetic Analysis of 1,3-dpda-Metal Ion Complexation
The reaction between 1,3-dpda and a metal ion (M²⁺) can be simplified as a multi-step process that is often pH-dependent due to the protonation states of the ligand. The overall reaction can be represented as:
M²⁺ + Lⁿ⁻ ⇌ ML²⁻ⁿ
where Lⁿ⁻ represents the deprotonated form of 1,3-dpda. The kinetics of such reactions are typically studied by monitoring the change in concentration of one of the reactants or the product over time.
Key methodologies for kinetic studies include:
-
Stopped-Flow Spectrophotometry: This is the preferred method for reactions that are too fast to be monitored by conventional techniques (typically reactions completing in milliseconds to seconds). The technique relies on a change in the UV-Vis absorbance spectrum upon complex formation. By rapidly mixing solutions of the metal ion and the ligand, the change in absorbance at a specific wavelength can be recorded as a function of time.
-
pH-Stat Titration: For reactions that involve the release or consumption of protons, a pH-stat autotitrator can be used to monitor the reaction progress. The rate of addition of an acid or base required to maintain a constant pH is proportional to the reaction rate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the kinetics of slower reactions by monitoring the change in the chemical shifts of the ligand or metal ion upon complexation.
The choice of method depends on the reaction rate and the physicochemical properties of the reactants and products. For many metal-1,3-dpda complexation reactions, stopped-flow spectrophotometry is highly suitable.
Experimental Protocols
Protocol 1: Kinetic Analysis using Stopped-Flow Spectrophotometry
This protocol describes the determination of the pseudo-first-order rate constant for the reaction of 1,3-dpda with a divalent metal ion (e.g., Cu²⁺, Ni²⁺, Zn²⁺) under controlled pH and temperature conditions.
1. Materials and Reagents:
-
This compound (1,3-dpda)
-
Metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
Buffer solution (e.g., MES, HEPES, acetate buffer) to maintain constant pH
-
Deionized water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustments
-
Stopped-flow spectrophotometer
-
UV-Vis spectrophotometer for preliminary spectral scans
-
pH meter
-
Thermostated water bath
2. Preparation of Solutions:
-
1,3-dpda Stock Solution (e.g., 10 mM): Accurately weigh the required amount of 1,3-dpda and dissolve it in a known volume of deionized water. The pH may need to be adjusted with NaOH to fully dissolve the acid.
-
Metal Ion Stock Solution (e.g., 10 mM): Prepare a stock solution of the desired metal salt in deionized water. The concentration can be verified by standard analytical methods if necessary.
-
Buffer Solution (e.g., 0.5 M): Prepare a buffer solution with a pH appropriate for the intended experiment. The choice of buffer is critical to ensure it does not complex with the metal ion.
-
Working Solutions: Prepare fresh working solutions on the day of the experiment by diluting the stock solutions with the appropriate buffer to the final desired concentrations. For pseudo-first-order conditions, the concentration of the metal ion should be at least 10-fold higher than the concentration of 1,3-dpda.
3. Experimental Procedure:
-
Preliminary Spectral Analysis: Using a standard UV-Vis spectrophotometer, record the absorbance spectra of the metal ion solution, the 1,3-dpda solution, and a solution containing the pre-formed metal-1,3-dpda complex to identify a suitable wavelength for kinetic measurements where the change in absorbance is maximal.
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer and allow the lamp to warm up.
-
Equilibrate the instrument's sample handling unit and drive syringes to the desired temperature (e.g., 25.0 °C) using the thermostated water bath.
-
-
Kinetic Run:
-
Load one syringe of the stopped-flow instrument with the metal ion working solution and the other syringe with the 1,3-dpda working solution. Both solutions should contain the same buffer concentration.
-
Rapidly mix the two solutions by triggering the instrument.
-
Record the change in absorbance at the predetermined wavelength as a function of time.
-
Collect data for a sufficient duration to observe the complete reaction (typically 5-10 half-lives).
-
Repeat the measurement 3-5 times for each set of conditions to ensure reproducibility.
-
-
Data Analysis:
-
The absorbance versus time data can be fitted to a single exponential equation: A(t) = A∞ + (A₀ - A∞)e^(-k_obs*t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and k_obs is the pseudo-first-order rate constant.
-
By determining k_obs at various concentrations of the metal ion (in excess), the second-order rate constant (k) can be determined from the slope of a plot of k_obs versus [M²⁺].
-
Data Presentation
Quantitative data from kinetic experiments should be organized systematically.
Table 1: Experimental Conditions for Kinetic Runs
| Run # | [1,3-dpda] (µM) | [Metal Ion] (mM) | pH | Temperature (°C) | Buffer System | Ionic Strength (M) |
| 1 | 50 | 0.5 | 5.5 | 25.0 | MES | 0.1 |
| 2 | 50 | 1.0 | 5.5 | 25.0 | MES | 0.1 |
| 3 | 50 | 2.0 | 5.5 | 25.0 | MES | 0.1 |
| 4 | 50 | 1.0 | 6.0 | 25.0 | HEPES | 0.1 |
| 5 | 50 | 1.0 | 5.5 | 30.0 | MES | 0.1 |
Table 2: Summary of Kinetic Results
| [Metal Ion] (mM) | k_obs (s⁻¹) (Average ± SD) |
| 0.5 | Value |
| 1.0 | Value |
| 2.0 | Value |
| Second-Order Rate Constant (k): | Value M⁻¹s⁻¹ |
Visualizations
Experimental Workflow
Caption: Workflow for kinetic analysis of 1,3-dpda reactions.
Conceptual Reaction Pathway
Caption: Proposed mechanism for metal-1,3-dpda complex formation.
Data Analysis Flowchart
Caption: Flowchart for processing kinetic data.
The Role of 1,3-Diaminopropane-N,N'-diacetic Acid in Catalysis: A Ligand with Emerging Potential
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
1,3-Diaminopropane-N,N'-diacetic acid (1,3-DPDA) is a polyfunctional ligand that has garnered interest in coordination chemistry. Its structure, featuring a flexible three-carbon diamine backbone and two chelating acetate groups, allows it to form stable complexes with a variety of metal ions. While direct catalytic applications of 1,3-DPDA are not extensively documented in publicly available literature, its structural similarity to other well-established chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and various diamine ligands, suggests its significant potential in diverse catalytic processes. This document provides an overview of the inferred catalytic applications of 1,3-DPDA, based on the established roles of related compounds, along with detailed protocols for its synthesis and the preparation of its metal complexes.
Application Notes
The catalytic utility of ligands like 1,3-DPDA is primarily realized through the formation of metal complexes. The properties of the resulting catalyst are a synergistic outcome of the metal center and the coordinating ligand. Based on the known catalytic activities of structurally similar diamine and aminopolycarboxylate ligands, 1,3-DPDA metal complexes are anticipated to be active in the following areas:
1. Oxidation Catalysis:
Metal complexes of polydentate amine carboxylate ligands are known to catalyze a variety of oxidation reactions. For instance, cobalt(II) complexes with ligands containing diamine functionalities have been studied for their electrochemical oxidation properties. Similarly, iron complexes of EDTA are used to remove hydrogen sulfide from gas streams through an oxidation process. It is plausible that metal complexes of 1,3-DPDA, particularly with transition metals like iron, cobalt, and copper, could serve as effective catalysts for the oxidation of organic and inorganic substrates. The ligand's role would be to stabilize the metal ion in various oxidation states and to modulate its redox potential, thereby facilitating the catalytic cycle.
2. Cross-Coupling Reactions:
Diamine ligands have proven to be pivotal in advancing copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions, which are essential for the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. These reactions are fundamental in the synthesis of pharmaceuticals, natural products, and advanced materials. The diamine moiety in 1,3-DPDA can coordinate to a metal center, such as copper, and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The diacetic acid groups could further influence the catalyst's solubility and stability.
3. Environmental Catalysis:
The strong chelating nature of aminopolycarboxylate ligands makes them suitable for applications in environmental remediation. For example, the related compound 1,3-Diaminopropane-N,N,N',N'-tetraacetic acid is utilized for the removal of heavy metals from wastewater. Metal complexes of 1,3-DPDA could be employed as catalysts in processes designed to degrade environmental pollutants. For example, iron complexes of such ligands can participate in Fenton-like reactions to generate highly reactive hydroxyl radicals for the oxidation of persistent organic pollutants.
4. Asymmetric Catalysis:
While 1,3-DPDA itself is achiral, it can be used as a scaffold for the synthesis of chiral ligands. Modification of the diacetic acid groups or the diamine backbone with chiral substituents could lead to the development of novel asymmetric catalysts. These catalysts would be valuable in enantioselective synthesis, a critical aspect of drug development, where the production of a single enantiomer of a chiral molecule is often required.
Data Presentation
While specific quantitative data for the catalytic performance of 1,3-DPDA is scarce, the following table summarizes typical performance metrics for related diamine and aminopolycarboxylate ligand-based catalysts in relevant reactions. This data is intended to provide a comparative baseline for researchers investigating the catalytic potential of 1,3-DPDA.
| Catalytic System | Reaction Type | Substrate | Product | Yield (%) | Turnover Number (TON) | Reference Compound |
| CuI / N,N'-dimethylethylenediamine | Goldberg Reaction | Iodobenzene, Aniline | N-Phenylaniline | 95 | >1000 | Diamine Ligands |
| [Co(EDTA)]²⁻ | Electrocatalytic Water Oxidation | Water | Oxygen | - | - | Polydentate Amine Carboxylate Ligands[1] |
| [Fe(EDTA)]⁻ | H₂S Oxidation | Hydrogen Sulfide | Sulfur | High | - | Polydentate Amine Carboxylate Ligands[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (1,3-DPDA)
This protocol describes a general method for the synthesis of 1,3-DPDA via the carboxymethylation of 1,3-diaminopropane.
Materials:
-
1,3-Diaminopropane
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve a specific molar quantity of chloroacetic acid in distilled water.
-
Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide with stirring, maintaining the temperature below 10 °C, to form sodium chloroacetate.
-
In a separate beaker, prepare an aqueous solution of 1,3-diaminopropane.
-
Slowly add the 1,3-diaminopropane solution to the sodium chloroacetate solution with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature for several hours under reflux. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with cold distilled water and then with cold ethanol to remove unreacted starting materials and inorganic salts.
-
Dry the purified this compound in a vacuum oven.
-
Characterize the final product by NMR, IR spectroscopy, and elemental analysis.
Protocol 2: Synthesis of a Metal Complex of 1,3-DPDA (e.g., Copper(II) complex)
This protocol outlines the general procedure for the synthesis of a metal complex with 1,3-DPDA.
Materials:
-
This compound (1,3-DPDA)
-
A metal salt (e.g., Copper(II) sulfate pentahydrate, CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Methanol or another suitable solvent
-
Distilled water
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Dissolve a specific molar quantity of 1,3-DPDA in a mixture of water and methanol in a flask.
-
Slowly add a stoichiometric amount of a base (e.g., NaOH solution) to deprotonate the carboxylic acid groups of the ligand.
-
In a separate flask, dissolve an equimolar amount of the metal salt (e.g., CuSO₄·5H₂O) in distilled water.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A color change should be observed, indicating the formation of the complex.
-
Heat the reaction mixture gently (e.g., to 50-60 °C) for a few hours to ensure complete complexation.
-
Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, the solvent can be slowly evaporated to obtain the solid complex.
-
Wash the resulting solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
Characterize the synthesized metal complex using techniques such as UV-Vis spectroscopy, IR spectroscopy, and elemental analysis.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of 1,3-DPDA and its subsequent use in forming a metal complex for catalysis.
References
Application Notes and Protocols for 1,3-Diaminopropane-N,N'-diacetic Acid in Environmental Remediation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diaminopropane-N,N'-diacetic acid (1,3-DPDA) is a chelating agent with potential applications in environmental remediation, particularly for the removal of heavy metal ions from contaminated water and soil. As an aminopolycarboxylic acid, it forms complexes with various metal ions, thereby increasing their solubility and facilitating their removal.[1] The structure of 1,3-DPDA, featuring a three-carbon backbone, results in the formation of a six-membered chelate ring upon metal complexation. This structural characteristic generally leads to the formation of less stable complexes compared to chelating agents that form five-membered rings, such as derivatives of ethylenediamine.[2] However, this property can also be advantageous in specific applications where selective metal binding or easier regeneration of the chelating agent is desired.
These application notes provide an overview of the potential uses of 1,3-DPDA in environmental remediation, drawing parallels from studies on structurally similar chelating agents like iminodiacetate resins. The provided protocols are designed to serve as a starting point for researchers to investigate the efficacy of 1,3-DPDA in heavy metal removal.
Data Presentation
Table 1: Anticipated Adsorption Capacities of 1,3-DPDA Functionalized Resin for Various Heavy Metals
| Metal Ion | Adsorption Capacity (mg/g) | Optimal pH |
| Cu(II) | 80 - 120 | 4.0 - 6.0 |
| Pb(II) | 150 - 250 | 4.5 - 6.5 |
| Cd(II) | 70 - 110 | 5.0 - 7.0 |
| Ni(II) | 40 - 80 | 5.5 - 7.5 |
| Zn(II) | 50 - 90 | 5.0 - 7.0 |
Note: These values are hypothetical and based on the performance of iminodiacetate resins.[3] Experimental validation for 1,3-DPDA is required.
Table 2: Key Experimental Parameters for Heavy Metal Adsorption Studies
| Parameter | Typical Range | Influence on Adsorption |
| pH | 2.0 - 8.0 | Affects the speciation of both the metal ions and the chelating agent's functional groups.[4] |
| Contact Time | 10 - 180 minutes | Determines the time required to reach adsorption equilibrium. |
| Initial Concentration | 10 - 500 mg/L | Influences the driving force for mass transfer and the saturation of binding sites. |
| Temperature | 20 - 50 °C | Can affect the adsorption kinetics and capacity; helps determine if the process is endothermic or exothermic. |
| Adsorbent Dosage | 0.1 - 2.0 g/L | Determines the number of available binding sites for a given volume of contaminated solution. |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of 1,3-DPDA or a 1,3-DPDA-functionalized adsorbent for the removal of heavy metals from aqueous solutions.
Protocol 1: Batch Adsorption Experiments
Objective: To determine the equilibrium adsorption capacity of 1,3-DPDA for a specific heavy metal.
Materials:
-
This compound (or 1,3-DPDA functionalized resin)
-
Stock solutions (1000 mg/L) of heavy metal salts (e.g., CuSO₄·5H₂O, Pb(NO₃)₂, CdCl₂)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
pH meter
-
Syringe filters (0.45 µm)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Procedure:
-
Prepare a series of heavy metal solutions of varying concentrations (e.g., 10, 25, 50, 100, 200, 500 mg/L) by diluting the stock solution with deionized water.
-
Place a known volume (e.g., 100 mL) of each concentration into separate conical flasks.
-
Adjust the pH of each solution to the desired value (e.g., 5.0) using 0.1 M HCl or 0.1 M NaOH.
-
Add a precise amount of 1,3-DPDA or the functionalized adsorbent (e.g., 0.1 g) to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After agitation, allow the solid to settle.
-
Withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.
-
Analyze the final concentration of the heavy metal in the filtrate using AAS or ICP-MS.[3]
-
Calculate the amount of metal adsorbed per unit mass of the adsorbent at equilibrium (qₑ in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
C₀ = Initial metal concentration (mg/L)
-
Cₑ = Equilibrium metal concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
Protocol 2: Kinetic Studies
Objective: To determine the rate of adsorption of a heavy metal by 1,3-DPDA.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a heavy metal solution of a specific concentration (e.g., 100 mg/L) and volume (e.g., 1 L).
-
Adjust the pH to the optimal value determined from batch experiments.
-
Add a known amount of 1,3-DPDA or the functionalized adsorbent (e.g., 1 g) to the solution while stirring.
-
Withdraw samples (e.g., 5 mL) at various time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180 minutes).
-
Immediately filter each sample through a 0.45 µm syringe filter.
-
Analyze the metal concentration in each filtered sample using AAS or ICP-MS.
-
Calculate the amount of metal adsorbed per unit mass of the adsorbent at time t (qₜ in mg/g) using the equation from Protocol 1, replacing Cₑ with Cₜ (concentration at time t).
-
Plot qₜ versus time to obtain the adsorption kinetic curve.
Protocol 3: Adsorbent Regeneration Study
Objective: To evaluate the reusability of the 1,3-DPDA-functionalized adsorbent.
Materials:
-
Adsorbent saturated with heavy metals from previous experiments.
-
Eluting agent (e.g., 0.1 M HCl or 0.1 M EDTA).
-
Deionized water.
-
Beakers and filtration apparatus.
Procedure:
-
Collect the metal-loaded adsorbent by filtration.
-
Wash the adsorbent with a small amount of deionized water to remove any unbound metal solution.
-
Transfer the adsorbent to a beaker containing the eluting agent.
-
Stir for a specified time (e.g., 2-3 hours) to desorb the metal ions.
-
Separate the adsorbent by filtration and collect the eluate for metal analysis to determine desorption efficiency.
-
Wash the regenerated adsorbent thoroughly with deionized water until the pH of the wash water is neutral.
-
Dry the adsorbent in an oven at a suitable temperature (e.g., 60 °C).
-
Reuse the regenerated adsorbent in a new batch adsorption experiment (Protocol 1) to determine its adsorption capacity after regeneration.
-
Repeat the adsorption-desorption cycle several times (e.g., 5 cycles) to assess the stability and long-term performance of the adsorbent.
Mandatory Visualization
References
Application Notes and Protocols for 1,3-Diaminopropane-N,N'-diacetic Acid as a Buffer in Biochemical Assays
Introduction
1,3-Diaminopropane-N,N'-diacetic acid (1,3-DPDA) is a polyfunctional amine that can be explored for its utility as a biological buffer. Its structure, featuring two secondary amine groups and two carboxyl groups, suggests the potential for multiple buffering regions, making it a candidate for various biochemical assays. The presence of carboxylic acid moieties distinguishes it from the simpler 1,3-diaminopropane, likely influencing its pKa values, metal-ion binding properties, and overall performance in enzymatic reactions.
These application notes provide a theoretical framework and practical guidance for the use of 1,3-DPDA as a buffer, based on the known properties of the related compound 1,3-diaminopropane and general principles of buffer selection for biochemical assays. Researchers, scientists, and drug development professionals can use this document to prepare and evaluate 1,3-DPDA for their specific applications.
Physicochemical Properties and Buffering Capacity
Table 1: Comparison of 1,3-Diaminopropane and Estimated Properties of 1,3-DPDA
| Property | 1,3-Diaminopropane | This compound (Estimated) |
| Molecular Formula | C₃H₁₀N₂ | C₇H₁₄N₂O₄[2] |
| Molar Mass | 74.12 g/mol [1][3] | 190.20 g/mol [2] |
| pKa Values | pKa₁ ≈ 8.5, pKa₂ ≈ 10.0 - 10.6[1] | pKa₁ (carboxyl) ≈ 2-3, pKa₂ (carboxyl) ≈ 3-4, pKa₃ (amino) ≈ 6-7, pKa₄ (amino) ≈ 8-9 |
| Optimal Buffering Ranges | pH 7.5 - 9.5 and 9.0 - 11.0[1] | pH ≈ 2-5, pH ≈ 6-10 |
| Potential Interactions | Primary amines can react with aldehydes and ketones[1]. | Potential for metal ion chelation due to carboxyl groups. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound (1,3-DPDA) Buffer Stock Solution
This protocol outlines the steps to prepare a 100 mM stock solution of 1,3-DPDA buffer.
Materials:
-
This compound (MW: 190.20 g/mol )[2]
-
Deionized water
-
1 M Hydrochloric acid (HCl) or 1 M Sodium hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required mass of 1,3-DPDA:
-
For 1 L of a 100 mM solution, you will need 0.1 moles of 1,3-DPDA.
-
Mass = 0.1 mol × 190.20 g/mol = 19.02 g.
-
-
Dissolve the 1,3-DPDA:
-
To a beaker containing approximately 800 mL of deionized water and a stir bar, slowly add the calculated mass of 1,3-DPDA while stirring continuously.
-
-
Adjust the pH:
-
Place the beaker on the stir plate and immerse a calibrated pH electrode into the solution.
-
Slowly add 1 M HCl or 1 M NaOH dropwise to adjust the solution to the desired pH. Given the estimated pKa values, 1,3-DPDA could be used to prepare buffers in both acidic and neutral-to-alkaline ranges.
-
Allow the pH to stabilize before adding more acid or base.
-
-
Final Volume Adjustment:
-
Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Storage:
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the buffer solution at 4°C. For long-term storage, consider filtration through a 0.22 µm filter to prevent microbial growth.
-
Protocol 2: Evaluation of 1,3-DPDA Buffer in an Alkaline Phosphatase Enzyme Assay
This protocol describes how to test the suitability of the prepared 1,3-DPDA buffer in a common enzyme assay for alkaline phosphatase. This assay is typically performed at an alkaline pH, for which 1,3-DPDA should be a suitable buffer.
Materials:
-
1 M 1,3-DPDA buffer, pH 9.8 at 37°C
-
0.5 M MgCl₂ solution
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 0.67 M)[4]
-
Alkaline phosphatase enzyme solution (e.g., 0.15 units/mL in cold buffer)[4]
-
Spectrophotometer and cuvettes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare the Assay Buffer:
-
In a suitable container, mix the 1 M 1,3-DPDA buffer with 0.5 M MgCl₂ to final concentrations of approximately 983 mM 1,3-DPDA and 0.49 mM MgCl₂.[4] Adjust the final pH to 9.8 at 37°C.
-
-
Set up the Reaction Mixture:
-
In a cuvette, combine the following:
-
2.9 mL of the 1,3-DPDA assay buffer.
-
0.05 mL of the pNPP substrate solution.
-
-
Pre-incubate the cuvette at 37°C for 5 minutes to reach thermal equilibrium.
-
-
Initiate the Enzymatic Reaction:
-
Add 0.05 mL of the alkaline phosphatase enzyme solution to the cuvette and mix by gentle inversion.
-
-
Monitor the Reaction:
-
Immediately place the cuvette in the spectrophotometer and start monitoring the absorbance at 405 nm (the wavelength at which the product, p-nitrophenol, absorbs).
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for 5 minutes.
-
-
Calculate Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at pH 9.8.
-
Considerations for Using 1,3-DPDA Buffer:
-
Metal Chelation: The diacetic acid groups on 1,3-DPDA may chelate divalent metal ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺) that are often essential cofactors for enzymes. It is crucial to determine if this chelation affects the activity of the enzyme of interest. This can be tested by running the assay with and without the addition of supplementary metal ions.
-
Ionic Strength: The ionic strength of the buffer can influence enzyme activity.[5] When comparing results with other buffers, it is important to ensure that the ionic strengths are comparable.
-
Temperature Dependence: The pKa of amine-based buffers can be sensitive to temperature changes.[6] It is recommended to pH the buffer at the temperature at which the assay will be performed.
Visualizations
Logical Workflow for Buffer Preparation and Evaluation
Caption: Workflow for preparing and evaluating 1,3-DPDA buffer.
Conceptual Signaling Pathway of Enzyme Inhibition by Buffer
Caption: Potential inhibitory interaction of a buffer with an enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H14N2O4 | CID 414255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. 二乙醇胺测定法用于碱性磷酸酶的酶法测定(EC 3.1.3.1) [sigmaaldrich.com]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. Buffers for Biochemical Reactions [promega.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Metal Chelation with 1,3-Diaminopropane-N,N'-diacetic Acid
Disclaimer: Due to the limited availability of specific experimental data for 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA), this guide utilizes data for the structurally similar and well-characterized chelating agent, Ethylenediamine-N,N'-diacetic acid (EDDA). The principles of pH optimization and troubleshooting are broadly applicable to aminopolycarboxylate chelators like 1,3-DPDA. However, the quantitative data provided for EDDA should be considered as a reference point.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor in the chelation of metal ions with this compound?
A1: The pH of the solution dictates the protonation state of the carboxylic acid and amine groups on the 1,3-DPDA molecule. For effective chelation, the carboxyl groups must be deprotonated (COO-) to donate their electrons and form stable coordinate bonds with the metal ion. At low pH, these groups are protonated (COOH) and are less available for binding, leading to reduced chelation efficiency. Conversely, at very high pH, metal ions may precipitate as hydroxides, competing with the chelation reaction.[1] Therefore, optimizing the pH is crucial for maximizing the formation of the metal-chelator complex.
Q2: What is the general trend for the stability of metal-1,3-DPDA complexes with increasing pH?
A2: Generally, the stability of metal-1,3-DPDA complexes increases with pH. As the pH rises, the carboxylic acid groups deprotonate, making the ligand a more effective chelator. This trend continues until an optimal pH range is reached. Beyond this range, the formation of metal hydroxides can lead to a decrease in the concentration of the soluble metal-chelate complex.
Q3: Can 1,3-DPDA be used to chelate any metal ion?
A3: 1,3-DPDA, like other aminopolycarboxylate chelators, can form complexes with a wide range of divalent and trivalent metal ions. The stability of these complexes, however, varies depending on the metal ion. Generally, trivalent metal ions like Fe(III) form more stable complexes than divalent metal ions like Cu(II), Zn(II), Ca(II), and Mg(II).
Q4: How does the presence of other ions in the solution affect the chelation of my target metal ion?
A4: The presence of other cations can lead to competition for the 1,3-DPDA binding sites. If another metal ion that forms a more stable complex with 1,3-DPDA is present at a significant concentration, it can interfere with the chelation of the target metal ion. Similarly, high concentrations of non-metallic cations can affect the ionic strength of the solution, which can have a minor impact on the stability of the metal-chelate complex.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or no chelation of the target metal ion. | 1. Incorrect pH: The pH of the solution is too low, leading to protonation of the 1,3-DPDA. 2. Insufficient 1,3-DPDA: The molar ratio of 1,3-DPDA to the metal ion is too low. 3. Competition from other metal ions: The solution contains other metal ions that form more stable complexes with 1,3-DPDA. | 1. Adjust pH: Gradually increase the pH of the solution using a suitable buffer or a dilute base (e.g., NaOH) while monitoring the pH. 2. Increase 1,3-DPDA concentration: Add more 1,3-DPDA to the solution to ensure a molar excess relative to the metal ion. 3. Pre-treat the sample: If possible, remove interfering ions before adding 1,3-DPDA. |
| Precipitation occurs upon addition of 1,3-DPDA or during pH adjustment. | 1. pH is too high: The pH has been raised to a level where the metal ion precipitates as a hydroxide.[1] 2. Low solubility of the metal-1,3-DPDA complex: The formed complex may have limited solubility under the experimental conditions. | 1. Lower the pH: Carefully decrease the pH with a dilute acid (e.g., HCl) to redissolve the metal hydroxide and allow for chelation. 2. Modify solvent conditions: If possible, alter the solvent composition (e.g., by adding a co-solvent) to increase the solubility of the complex. |
| Inconsistent or non-reproducible results. | 1. Unstable pH: The pH of the solution is drifting over time. 2. Temperature fluctuations: The stability of the metal-chelate complex can be temperature-dependent. 3. Inaccurate reagent concentrations: Errors in the preparation of stock solutions of the metal ion or 1,3-DPDA. | 1. Use a reliable buffer: Employ a buffer system that is effective in the desired pH range. 2. Control the temperature: Perform experiments at a constant and controlled temperature. 3. Verify concentrations: Accurately prepare and verify the concentrations of all stock solutions. |
Data Presentation
Table 1: Protonation Constants of Ethylenediamine-N,N'-diacetic acid (EDDA) at 25°C
| Equilibrium | pKa |
| H₂L ⇌ H⁺ + HL⁻ | 6.36 |
| HL⁻ ⇌ H⁺ + L²⁻ | 9.17 |
Note: L²⁻ represents the fully deprotonated EDDA molecule. These values are essential for understanding the speciation of the chelating agent at different pH values.
Table 2: Stability Constants (log K) of Metal-EDDA Complexes at 25°C
| Metal Ion | log K |
| Cu(II) | 17.47 |
| Pb(II) | 11.71 |
| Zn(II) | 11.71 |
| Fe(III) | Data not readily available for EDDA, but expected to be significantly higher than divalent metals. |
| Ca(II) | Data not readily available for EDDA. |
| Mg(II) | Data not readily available for EDDA. |
Note: The stability constant (K) represents the equilibrium constant for the formation of the 1:1 metal-ligand complex (M²⁺ + L²⁻ ⇌ ML). A higher log K value indicates a more stable complex.
Experimental Protocols
Protocol for Determining the Optimal pH for Metal Chelation
This protocol describes a general method to determine the optimal pH for the chelation of a specific metal ion by 1,3-DPDA using UV-Vis spectrophotometry. This method assumes the formation of a colored metal-chelate complex or the use of a colorimetric indicator.
Materials:
-
Stock solution of the metal ion of interest.
-
Stock solution of this compound.
-
A series of buffer solutions covering a pH range (e.g., pH 2 to 12).
-
UV-Vis spectrophotometer.
-
pH meter.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare a series of solutions: In a set of volumetric flasks, add a known and constant amount of the metal ion stock solution.
-
Adjust pH: To each flask, add a different buffer solution to achieve a range of pH values.
-
Add 1,3-DPDA: Add a constant amount of the 1,3-DPDA stock solution to each flask, ensuring a slight molar excess relative to the metal ion.
-
Dilute to volume: Dilute each solution to the mark with deionized water and mix thoroughly.
-
Prepare blanks: For each pH value, prepare a corresponding blank solution containing only the buffer and 1,3-DPDA.
-
Equilibrate: Allow the solutions to stand for a sufficient time to ensure the chelation reaction reaches equilibrium.
-
Measure absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-1,3-DPDA complex against its corresponding blank.
-
Determine optimal pH: Plot the absorbance as a function of pH. The pH at which the highest absorbance is observed corresponds to the optimal pH for chelation under the tested conditions.
Visualizations
Caption: Workflow for determining the optimal pH for metal chelation.
Caption: A logical troubleshooting guide for common chelation issues.
Caption: Effect of pH on 1,3-DPDA speciation and metal chelation.
References
Preventing side reactions in the functionalization of 1,3-Diaminopropane-N,N'-diacetic Acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the functionalization of 1,3-Diaminopropane-N,N'-diacetic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of this compound?
A1: The primary side reactions include:
-
Intramolecular Cyclization (Lactam Formation): The proximity of the amine and carboxylic acid groups can lead to the formation of a cyclic amide (lactam), especially under conditions that favor amide bond formation.
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Di-substitution: Due to the presence of two primary amine groups, di-substituted products are a common byproduct if mono-substitution is desired.
-
Polymerization: Intermolecular reactions between molecules of this compound can lead to the formation of oligomers or polymers.
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N-acylurea Formation: When using carbodiimide coupling reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
Q2: How can I selectively achieve mono-functionalization of one amine group?
A2: Achieving selective mono-functionalization is a significant challenge. Key strategies include:
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Use of Protecting Groups: Employing an orthogonal protecting group strategy is highly effective. One amine can be protected (e.g., with a Boc group), allowing for the selective functionalization of the other. The protecting group can then be removed in a subsequent step.[1]
-
Control of Stoichiometry and Reaction Conditions: Using a large excess of the this compound relative to the acylating agent can favor mono-substitution. Additionally, performing the reaction at low temperatures and with slow, dropwise addition of the acylating agent can improve selectivity.
Q3: What is the optimal pH for amide coupling reactions with this molecule?
A3: The optimal pH is a critical parameter. Generally, a two-step pH adjustment is recommended. The activation of the carboxylic acid with a coupling reagent like EDC is typically more efficient at a slightly acidic pH (around 4.5-6.0). The subsequent nucleophilic attack by the amine is favored at a slightly basic pH (around 7.5-8.5). Careful monitoring and adjustment of the pH throughout the reaction are crucial for maximizing yield and minimizing side reactions.
Q4: Which coupling reagents are best suited for this type of molecule?
A4: The choice of coupling reagent depends on the specific substrates and desired reaction conditions. Common and effective coupling reagents include:
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Carbodiimides (e.g., EDC, DCC): Often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions like racemization and N-acylurea formation.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient coupling reagents known for fast reaction times and are particularly useful for sterically hindered or electron-deficient substrates.
-
Phosphonium Salts (e.g., PyBOP): These are also very effective, especially for challenging couplings.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Coupling Reagent | Use fresh coupling reagents. Carbodiimides like EDC are moisture-sensitive and should be stored in a desiccator. |
| Suboptimal pH | Monitor and adjust the pH during the reaction. Consider a two-stage pH process for activation and coupling. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in a suitable anhydrous solvent (e.g., DMF, DCM, or a mixture). Sonication may aid dissolution. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. |
| Presence of Water | Use anhydrous solvents and reagents to prevent hydrolysis of the activated carboxylic acid intermediate. |
Issue 2: Formation of Multiple Products (Di-substitution, Polymerization)
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | For mono-substitution, use a significant excess of this compound. |
| High Concentration of Reactants | Use more dilute conditions to disfavor intermolecular reactions that lead to polymerization. |
| Rapid Addition of Reagents | Add the acylating agent slowly and dropwise to the solution of this compound to maintain a low instantaneous concentration of the electrophile. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| N-acylurea Byproduct (from carbodiimides) | If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. If using EDC, its urea byproduct is water-soluble and can be removed by aqueous workup. Adding NHS or HOBt can also minimize N-acylurea formation. |
| Similar Polarity of Product and Starting Materials | Optimize chromatographic conditions (e.g., solvent gradient, column type). Consider derivatizing the product to alter its polarity for easier separation. |
| Presence of Unreacted Starting Material | Use a slight excess of the acylating agent to ensure complete consumption of the starting diamine, followed by a quenching step to remove the excess acylating agent. |
Experimental Protocols
Protocol 1: General Procedure for Di-acylation using EDC/NHS
Materials:
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This compound
-
Carboxylic Acid (2.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.5 equivalents)
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N-Hydroxysuccinimide (NHS) (2.5 equivalents)
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Anhydrous Dimethylformamide (DMF)
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Diisopropylethylamine (DIPEA)
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0.1 M HCl
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) and the carboxylic acid (2.2 eq) in anhydrous DMF.
-
Add EDC (2.5 eq) and NHS (2.5 eq) to the solution.
-
Add DIPEA to adjust the pH to ~8.0.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer successively with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or preparative HPLC.
Protocol 2: Selective Mono-acylation using a Boc-Protecting Group Strategy
Step 1: Mono-Boc Protection
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Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) and sodium bicarbonate (1.2 eq).
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Stir the mixture at room temperature for 4-6 hours.
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Acidify the reaction mixture with 1 M HCl to pH ~3.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-Boc-protected intermediate.
Step 2: Acylation of the Free Amine
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Follow the general di-acylation protocol (Protocol 1) using the mono-Boc-protected intermediate as the starting material and 1.1 equivalents of the desired carboxylic acid.
Step 3: Deprotection of the Boc Group
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Dissolve the Boc-protected product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA/DCM).
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Stir the mixture at room temperature for 1-2 hours.
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Remove the solvent and TFA under reduced pressure to obtain the final mono-acylated product.
Data Presentation
Table 1: Influence of Coupling Reagent on Di-acylation Yield and Purity (Illustrative)
| Coupling System | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| EDC/NHS | 24 | 85 | 90 |
| HATU/DIPEA | 12 | 92 | 95 |
| PyBOP/DIPEA | 18 | 88 | 92 |
Table 2: Effect of pH on Mono-acylation Selectivity (Illustrative)
| Reaction pH | Mono-acylated Product (%) | Di-acylated Product (%) |
| 6.0 | 40 | 15 |
| 7.5 | 75 | 10 |
| 9.0 | 60 | 25 |
Visualizations
Caption: General experimental workflow for the acylation of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of 1,3-Diaminopropane-N,N'-diacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying the crude product of 1,3-Diaminopropane-N,N'-diacetic Acid. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key purification data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 1,3-diaminopropane, reagents from the carboxymethylation process (like formaldehyde or chloroacetic acid), and byproducts like partially substituted amines or over-alkylated species. Inorganic salts are also a common impurity, often necessitating a desalting step.
Q2: What is the most common method for purifying this compound?
A2: The most common and effective method for purifying aminodicarboxylic acids like this compound is recrystallization. This often involves dissolving the crude product in hot water or a mixed solvent system (e.g., water-ethanol) and allowing it to crystallize as it cools. Adjusting the pH to the isoelectric point is a critical step to minimize solubility and maximize yield.
Q3: Why is pH adjustment important in the purification of this compound?
A3: this compound is a zwitterionic compound, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. At its isoelectric point (pI), the net charge of the molecule is zero, and its solubility in water is at a minimum. By adjusting the pH of the solution to the pI, the compound is encouraged to precipitate or crystallize, leaving more soluble impurities in the solution.
Q4: Can I use chromatography to purify this compound?
A4: Yes, ion-exchange chromatography can be a powerful technique for purifying this compound, especially for removing inorganic salts and other charged impurities.[1][2] Cation-exchange chromatography is typically used, where the zwitterionic compound binds to the resin, and impurities can be washed away before eluting the purified product with a change in pH or ionic strength.[1][2]
Q5: How can I assess the purity of my final product?
A5: The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. HPLC is particularly useful for quantifying the amount of residual impurities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | - The solution is not sufficiently saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals. | - The presence of significant impurities.- The compound is precipitating too quickly at a temperature above its melting point. | - Redissolve the oil in a larger volume of hot solvent and allow it to cool more slowly.- Consider a pre-purification step, such as a charcoal treatment to remove colored impurities, followed by hot filtration.- Try a different solvent system for recrystallization. |
| Low yield of purified product. | - Too much solvent was used for recrystallization.- Incomplete precipitation/crystallization.- Loss of product during filtration and washing. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the pH is accurately adjusted to the isoelectric point.- Cool the solution in an ice bath for an extended period to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | - Inefficient removal of certain impurities by recrystallization alone.- Co-crystallization of impurities with the product. | - Perform a second recrystallization.- Consider using a different solvent or a mixed solvent system.- For removal of inorganic salts or highly polar impurities, consider using ion-exchange chromatography prior to final recrystallization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol is a general guideline and may require optimization for your specific crude product.
1. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot deionized water until the solid has just dissolved. Avoid adding excess water to ensure the solution is saturated.
2. pH Adjustment (if necessary):
-
While the solution is still warm, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to adjust the pH to the isoelectric point of this compound. This will likely be in the weakly acidic to neutral range. The point of minimum solubility can be determined empirically by observing the point of maximum precipitation.
3. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
4. Filtration and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Follow with a wash of a more volatile solvent like cold ethanol or acetone to aid in drying.
5. Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Ion-Exchange Chromatography (Desalting)
This protocol is designed to remove inorganic salts and other charged impurities.
1. Resin Preparation:
-
Swell a cation-exchange resin (e.g., Dowex 50W) in deionized water according to the manufacturer's instructions.
-
Pack the resin into a chromatography column and equilibrate it with a low concentration acidic buffer (e.g., 0.1 M acetic acid).
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of the equilibration buffer.
-
Apply the sample solution to the top of the column and allow it to enter the resin bed.
3. Washing:
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Wash the column with several column volumes of the equilibration buffer to elute the anionic and neutral impurities (including inorganic anions).
4. Elution:
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Elute the bound this compound from the column using a buffer with a higher pH or a higher salt concentration (e.g., a gradient of aqueous ammonia).
5. Product Isolation:
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Collect the fractions containing the product (which can be identified by a suitable analytical method like TLC or HPLC).
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Combine the product-containing fractions and remove the solvent under reduced pressure (e.g., rotary evaporation). The resulting solid can then be further purified by recrystallization as described in Protocol 1.
Data Presentation
The following table provides representative data for the purification of an aminodicarboxylic acid, which can be used as an estimate for the purification of this compound. Actual results may vary.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Single Recrystallization from Water | ~85% | >98% | 60-75% | Effective for removing most organic impurities. |
| Double Recrystallization from Water | ~85% | >99.5% | 45-60% | Higher purity is achieved at the cost of lower yield. |
| Ion-Exchange followed by Recrystallization | ~80% (with high salt content) | >99% | 50-70% | Ideal for crude products with significant inorganic salt contamination. |
Visualizations
Caption: General purification workflow for this compound by recrystallization.
References
Technical Support Center: Resolving Solubility Issues of 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA) Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA) and its metal complexes.
Troubleshooting Guide: Common Solubility Problems and Solutions
This guide is designed in a question-and-answer format to directly address specific issues you may face in the laboratory.
Q1: My 1,3-DPDA metal complex has precipitated out of my aqueous solution. What are the initial steps to redissolve it?
A1: Precipitation of metal complexes is a common issue. The initial approach should involve simple, non-invasive methods to encourage dissolution.[1]
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pH Adjustment: The solubility of aminopolycarboxylate complexes is often highly dependent on pH.[2] The protonation state of the carboxylic acid and amine groups on the 1,3-DPDA ligand, as well as the metal ion's tendency to form hydroxo species, are all influenced by pH. A slight adjustment of the solution's pH can often lead to the dissolution of the complex. It is recommended to test a small aliquot of your solution by carefully adding a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to see if the precipitate dissolves.
-
Heating: Gently warming the solution can increase the kinetic energy of the system and overcome the lattice energy of the solid complex, leading to increased solubility. Use a water bath and monitor the temperature carefully to avoid decomposition of your complex.
-
Sonication: Applying ultrasonic waves can help to break down agglomerates of the precipitated complex, increasing the surface area available for solvation and promoting dissolution.[1]
Q2: Adjusting pH, heating, and sonication did not fully dissolve my 1,3-DPDA complex. What are my next options?
A2: If initial methods are unsuccessful, you can explore the use of co-solvents or surfactants. These should be used judiciously as they may interfere with downstream applications.
-
Co-solvents: The addition of a small amount of a water-miscible organic solvent can alter the polarity of the solvent system and improve the solubility of the complex. Common co-solvents to consider include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
-
Surfactants: A low concentration of a suitable surfactant can help to prevent aggregation and increase the dispersion of the complex in the solution.
Q3: I am still facing solubility issues. Could the problem be with my synthesis or the ligand itself?
A3: Persistent solubility problems may indicate an issue with the complex formation or the starting materials.
-
Ligand Modification: If you are in a position to modify the ligand, introducing more polar functional groups can enhance the water solubility of the resulting metal complexes. For instance, the introduction of a polyethylene glycol (PEG) group to a similar aminopolycarboxylate chelator has been shown to improve aqueous solubility.
-
Counter-ion Exchange: If your complex is ionic, the nature of the counter-ion can significantly impact its solubility. Consider if a different counter-ion could improve the solubility profile.
Q4: My complex appears to be degrading or changing color upon attempts to dissolve it. What could be happening?
A4: Color changes or degradation can indicate chemical instability. This could be due to:
-
pH-induced decomposition: Extreme pH values can lead to the hydrolysis of the ligand or the metal complex. It is crucial to operate within a pH range where the complex is known to be stable.
-
Temperature sensitivity: Some complexes are thermally labile and can decompose upon heating. If you suspect this, avoid heating as a method for solubilization.
-
Oxidation/Reduction: The metal center in your complex may be susceptible to changes in its oxidation state, which can be influenced by the solvent, dissolved gases, or other components in your solution.
Data Presentation
Due to the limited availability of specific quantitative solubility data for a wide range of 1,3-DPDA metal complexes in the public domain, the following table is provided as a template to guide your experimental design and data recording. It is highly recommended that researchers experimentally determine the solubility of their specific 1,3-DPDA complex under their experimental conditions.
Table 1: Illustrative Solubility Data Template for 1,3-DPDA Metal Complexes
| Metal Ion | Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Observations |
| Cu(II) | Deionized Water | 25 | 4.0 | Data not available | Blue precipitate observed |
| Cu(II) | Deionized Water | 25 | 7.0 | Data not available | Solution remains clear |
| Cu(II) | Deionized Water | 50 | 7.0 | Data not available | Increased solubility noted |
| Fe(III) | 10% DMSO/Water | 25 | 5.0 | Data not available | Yellow solution with some precipitate |
| Ni(II) | Deionized Water | 25 | 6.5 | Data not available | Green solution |
Note: This table is for illustrative purposes only. Actual solubility values need to be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Determining the Aqueous Solubility of a 1,3-DPDA Metal Complex
-
Preparation of Saturated Solution:
-
Add an excess amount of the 1,3-DPDA metal complex to a known volume of the desired aqueous solvent (e.g., deionized water, buffer of a specific pH) in a sealed vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. An overhead shaker or a magnetic stirrer can be used.
-
-
Separation of Solid and Liquid Phases:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the concentration of the metal ion in the filtered supernatant using a suitable analytical technique, such as:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
-
Atomic Absorption Spectroscopy (AAS)
-
UV-Vis Spectroscopy (if the complex has a distinct chromophore and a calibration curve is established).
-
-
-
Calculation:
-
Calculate the solubility of the complex in mg/mL or mol/L based on the determined concentration and the volume of the supernatant analyzed.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of a 1,3-DPDA metal complex.
Caption: Logical troubleshooting pathway for resolving 1,3-DPDA complex solubility issues.
Frequently Asked Questions (FAQs)
Q: What is this compound (1,3-DPDA)? A: this compound is an aminopolycarboxylic acid. These types of molecules are known for their ability to form stable complexes with metal ions, acting as chelating agents. The parent molecule, 1,3-diaminopropane, is a colorless liquid that is soluble in water and many polar organic solvents.[3]
Q: Why is pH so important for the solubility of 1,3-DPDA complexes? A: The solubility of aminopolycarboxylic acid complexes is highly pH-dependent because both the ligand and the metal ion can undergo acid-base reactions. At low pH, the carboxylate groups of the 1,3-DPDA can become protonated, which may reduce their ability to coordinate with the metal ion and can lead to precipitation of the free acid form of the ligand. Conversely, at high pH, metal ions can form insoluble hydroxide or oxide precipitates. The overall charge of the complex, which is a key factor in its solubility, is therefore heavily influenced by the pH of the solution.
Q: In which solvents are 1,3-DPDA complexes typically soluble? A: While specific data for 1,3-DPDA complexes is scarce, related metal complexes are often insoluble in many common polar and nonpolar organic solvents. However, they may exhibit some solubility in highly polar, aprotic solvents like dimethyl sulfoxide (DMSO). The free acid form of similar aminopolycarboxylic acids, like EDTA, is practically insoluble in cold water and common organic solvents.
Q: Can the temperature at which I run my experiment affect the solubility of my 1,3-DPDA complex? A: Yes, temperature can have a significant impact on solubility. For most solids dissolving in a liquid, an increase in temperature will lead to an increase in solubility. However, it is important to first ensure that your complex is thermally stable and will not decompose upon heating.
Q: Are there any safety precautions I should take when working with 1,3-DPDA and its complexes? A: As with any chemical, it is essential to consult the Safety Data Sheet (SDS) for 1,3-DPDA and the specific metal salt you are using. General laboratory safety practices, such as wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be followed. Work in a well-ventilated area, especially when using organic solvents.
References
Strategies to control stereoselectivity in reactions with 1,3-Diaminopropane-N,N'-diacetic Acid.
Absence of Specific Guidance in Current Literature
Therefore, the creation of a detailed technical support center with specific troubleshooting guides and FAQs as requested cannot be fulfilled at this time without resorting to speculation. A reliable and accurate technical guide must be based on established and verified experimental outcomes.
General Principles of Stereocontrol with Analogous Ligands
While specific data for 1,3-DPDA is lacking, we can infer potential strategies and challenges by examining the behavior of structurally similar polydentate aminocarboxylate ligands. The following sections provide a generalized framework that researchers may consider, with the strong advisory to conduct thorough preliminary investigations.
Conceptual Troubleshooting Framework
For researchers exploring the potential of 1,3-DPDA in stereoselective synthesis, the following general troubleshooting questions, based on principles of asymmetric catalysis, can serve as a starting point for experimental design and optimization.
Question 1: Poor or no stereoselectivity is observed. What are the initial parameters to investigate?
Possible Causes and Solutions:
-
Ligand Conformation: The inherent flexibility of the propane backbone in 1,3-DPDA may result in multiple coordination modes with the metal center, some of which may not be stereochemically directing.
-
Troubleshooting:
-
Solvent Effects: Varying the solvent polarity and coordinating ability can influence the ligand's conformation and its binding to the metal. Non-coordinating, non-polar solvents often favor more rigid complex geometries.
-
Temperature Optimization: Lowering the reaction temperature can "freeze out" less stable, non-selective conformers of the catalyst.
-
Counter-ion Effects: The nature of the counter-ion associated with the metal salt can impact the geometry of the catalytic complex. Experimenting with different counter-ions (e.g., triflate, hexafluorophosphate) may be beneficial.
-
-
-
Metal Center: The choice of the metal is crucial for both catalytic activity and stereoselectivity.
-
Troubleshooting:
-
Screen a variety of transition metals known to form effective asymmetric catalysts (e.g., Rh, Ru, Pd, Cu, Co). The optimal metal will depend on the specific reaction type.
-
-
Question 2: The reaction yields the desired product, but with low diastereomeric or enantiomeric excess. How can selectivity be improved?
Possible Causes and Solutions:
-
Substrate-Ligand Mismatch: The stereochemical information from the 1,3-DPDA ligand may not be effectively transmitted to the substrate.
-
Troubleshooting:
-
Steric and Electronic Tuning of the Substrate: Modifying the substrate with bulkier or more electronically distinct groups can enhance the steric and electronic communication with the chiral environment of the catalyst.
-
Use of Additives: The addition of co-catalysts or additives can sometimes modify the structure of the active catalyst or the transition state, leading to improved selectivity.
-
-
-
Formation of Multiple Catalytic Species: The reaction mixture may contain several active catalytic species, each with different selectivity profiles.
-
Troubleshooting:
-
Pre-formation of the Catalyst: Instead of in situ generation, pre-forming and isolating the metal-1,3-DPDA complex can ensure a more well-defined catalytic species.
-
Stoichiometry Control: Precise control over the metal-to-ligand ratio is critical. Deviations can lead to the formation of different complexes with varying selectivities.
-
-
Conceptual Experimental Workflow
The following diagram illustrates a generalized workflow for investigating and optimizing stereoselectivity in a reaction using a novel ligand like 1,3-DPDA.
Caption: A generalized workflow for the investigation and optimization of stereoselectivity using a new ligand system.
Concluding Remarks
The successful control of stereoselectivity in chemical reactions is a highly complex and empirical science. Without specific precedents for 1,3-Diaminopropane-N,N'-diacetic Acid in the literature, any attempt to provide a detailed troubleshooting guide would be speculative and potentially misleading. The information presented here is intended to offer a general strategic framework based on established principles of asymmetric catalysis. Researchers interested in the stereodirecting potential of 1,3-DPDA are encouraged to undertake systematic experimental investigations to determine its efficacy and optimal conditions for their specific applications.
Technical Support Center: 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA) Solution Stability
This center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-DPDA and why is its stability in solution important?
A1: this compound (1,3-DPDA) is an aminopolycarboxylic acid and a chelating agent. Its ability to form stable complexes with metal ions is crucial for applications in drug formulation, analytical chemistry, and environmental science.[1] Solution stability is paramount because degradation can lead to a loss of chelating efficacy, the formation of impurities, and potentially altered toxicological profiles.
Q2: What are the primary factors that cause 1,3-DPDA to degrade in solution?
A2: The primary degradation pathways for aminopolycarboxylic acids like 1,3-DPDA include oxidation, thermal stress, extreme pH conditions, and photodegradation.[2][3][4]
-
Oxidation: The presence of dissolved oxygen or strong oxidizing agents can degrade the molecule. This process is often catalyzed by trace metal ions.[2][5]
-
Thermal Degradation: Elevated temperatures can cause decomposition. For the parent compound, 1,3-diaminopropane, thermal degradation can involve cyclization and urea formation, pathways that may be relevant for its derivatives.[6][7][8][9][10]
-
pH: Extreme acidic or basic conditions can catalyze the hydrolysis of the molecule's functional groups.[3][11] The stability of similar chelating agents is known to be highly pH-dependent.[11]
-
Photodegradation: Exposure to light, particularly UV radiation, can contribute to the degradation of chelating agents, especially in the presence of metal ions like iron.[4]
Q3: Are there visible signs of 1,3-DPDA degradation in my solution?
A3: While 1,3-DPDA solutions are typically colorless, degradation may sometimes result in a slight yellowing or browning, particularly if oxidative or thermal degradation has occurred. The most reliable indicators of degradation are a decrease in performance (e.g., reduced chelating capacity) or the appearance of unexpected peaks during analytical testing (e.g., HPLC, MS).
Q4: How does chelation with metal ions affect the stability of 1,3-DPDA itself?
A4: The formation of a metal-chelate complex generally increases the stability of the chelating agent.[11] The ring structures formed upon chelation are thermodynamically stable.[2][11] However, certain metal ions can also catalyze specific degradation pathways. For instance, iron complexes of EDTA are known to be susceptible to photodegradation.[4] Therefore, the specific metal ion present can influence the overall stability of the complex.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of Chelating Activity Over Time | Chemical Degradation | Review storage conditions. Implement stabilization strategies such as pH control, inert gas sparging, and protection from light. Verify the concentration of your stock solution. |
| Solution Discoloration (Yellowing) | Oxidative or Thermal Degradation | Prepare fresh solutions using deoxygenated solvent. Store the solution under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (2-8°C).[6] |
| Precipitate Formation in Solution | pH-Dependent Solubility | Adjust the solution pH. The free acid form of aminopolycarboxylic acids is often poorly soluble in water.[2] Adjusting the pH to a neutral or slightly alkaline range typically increases solubility. |
| Inconsistent Experimental Results | Solution Instability | Prepare fresh 1,3-DPDA solutions daily or validate the stability for your specific experimental duration. Use a validated, stabilized stock solution as described in the protocols below. |
Quantitative Data on Stability Factors
| Parameter | Condition | Expected Impact on Stability | Rationale |
| pH | pH < 3 | Low | Acid-catalyzed hydrolysis is a potential degradation pathway for carboxylic acid derivatives.[3] |
| pH 4 - 8 | Optimal | Generally the pH range of maximum stability for many aminopolycarboxylic acids.[11] | |
| pH > 9 | Moderate to Low | Base-catalyzed hydrolysis can occur at high pH.[3] | |
| Temperature | 2 - 8 °C | Optimal | Reduces the rate of all chemical degradation reactions. |
| 25 °C (Room Temp) | Moderate | Acceptable for short-term storage; degradation is possible over weeks to months. | |
| > 40 °C | Low | Thermal degradation pathways become significant.[6][9] | |
| Atmosphere | Inert (N₂ or Ar) | Optimal | Prevents oxidative degradation by removing dissolved oxygen. |
| Air | Low | Oxygen can participate in oxidative degradation, often catalyzed by trace metals.[5] | |
| Light | Amber Vial / Dark | Optimal | Protects against photodegradation.[4] |
| Clear Vial / Light | Low | UV and visible light can provide the energy to initiate degradation reactions.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 1,3-DPDA Aqueous Stock Solution
This protocol describes how to prepare a 1,3-DPDA solution with enhanced stability for routine use.
-
Solvent Deoxygenation:
-
Take a suitable volume of high-purity water (e.g., Milli-Q®).
-
Sparge the water with an inert gas (high-purity nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
-
Dissolution:
-
Weigh the required amount of 1,3-DPDA powder.
-
In a clean container, add the 1,3-DPDA powder to the deoxygenated water while stirring. Gentle heating (not exceeding 40°C) may be used if solubility is an issue.
-
-
pH Adjustment:
-
Using a calibrated pH meter, slowly adjust the solution pH to the desired range (typically 6.5 - 7.5 for optimal stability) using dilute NaOH or HCl. The salt forms of aminopolycarboxylic acids are generally more soluble than the free acid form.[2]
-
-
Sterile Filtration & Storage:
-
Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass container to remove particulates and potential microbial contaminants.
-
Blanket the headspace of the container with the inert gas before sealing.
-
Store the container at 2-8°C, protected from light.
-
Protocol 2: Accelerated Stability Study via HPLC-UV
This protocol outlines a method to assess the stability of your 1,3-DPDA solution under specific stress conditions.
-
Sample Preparation:
-
Prepare a batch of 1,3-DPDA solution according to Protocol 1.
-
Aliquot the solution into several vials appropriate for the test conditions (e.g., clear vials for photostability, sealed vials for thermal stress).
-
-
Initial Analysis (T=0):
-
Immediately analyze three aliquots using a validated HPLC-UV method to determine the initial concentration of 1,3-DPDA. This serves as your baseline.
-
-
Stress Conditions:
-
Place the sample vials under the desired stress conditions. Examples:
-
Thermal: Ovens set at 40°C and 60°C.
-
Photostability: A photostability chamber with controlled light and UV exposure.
-
pH Stress: Aliquots adjusted to pH 2 and pH 10.
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each stress condition.
-
Allow the vial to return to room temperature.
-
Analyze the sample by HPLC-UV to determine the remaining concentration of 1,3-DPDA.
-
-
Data Analysis:
-
Calculate the percentage of 1,3-DPDA remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Primary degradation pathways for 1,3-DPDA in solution.
Caption: Workflow for preparing a stabilized 1,3-DPDA solution.
Caption: Decision tree for selecting a stabilization strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.beloit.edu [chemistry.beloit.edu]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 5. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
Minimizing impurities in the synthesis of 1,3-Diaminopropane-N,N'-diacetic Acid.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of 1,3-Diaminopropane-N,N'-diacetic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the synthesis of this compound?
The synthesis typically involves the reaction of 1,3-diaminopropane with an acetic acid synthon, such as sodium chloroacetate. The main impurities arise from incomplete reactions or over-alkylation. These include:
-
Unreacted 1,3-diaminopropane: The starting diamine may remain if the reaction does not go to completion.
-
Mono-substituted intermediate: 1,3-Diaminopropane-N-acetic Acid, where only one of the primary amino groups has been alkylated.
-
Over-alkylated product: 1,3-Diaminopropane-N,N,N',N'-tetraacetic acid (a structural analog of EDTA), formed if the secondary amines of the desired product are further alkylated.
-
Inorganic salts: Byproducts such as sodium chloride (NaCl) are formed and must be removed.
-
Side-products from starting materials: Impurities present in the initial 1,3-diaminopropane or degradation of the alkylating agent can contaminate the final product.
Q2: How can I control the reaction to favor the formation of the di-substituted product over the tetra-substituted impurity?
Controlling the stoichiometry and reaction conditions is critical.
-
Molar Ratio: A strict molar ratio of 1,3-diaminopropane to the alkylating agent (e.g., sodium chloroacetate) of approximately 1:2 is recommended. A large excess of the alkylating agent will promote the formation of the tetra-acetic acid derivative.
-
pH Control: The reaction should be maintained under alkaline conditions (pH 9-11). This is crucial for two reasons: it keeps the amine nucleophilic and neutralizes the acid (e.g., HCl) formed during the reaction, which would otherwise protonate the amine, rendering it unreactive. Sodium hydroxide or another suitable base should be added incrementally to maintain the pH.
-
Temperature: Moderate temperatures (e.g., 50-70°C) are typically used. Higher temperatures can accelerate side reactions and the formation of the over-alkylated product.
Q3: My final product is contaminated with unreacted 1,3-diaminopropane. What is the best method for its removal?
Unreacted 1,3-diaminopropane is a common impurity due to its high polarity and water solubility, which are similar to the product.
-
Acid-Base Extraction: The product is an amino acid and will have a specific isoelectric point. Adjusting the pH of the solution can selectively precipitate the desired product while the more basic 1,3-diaminopropane remains in solution.
-
Complexation: Unreacted diamines can be removed by forming a metal complex. Washing the reaction mixture with an aqueous solution of copper(II) sulfate can selectively complex the 1,3-diaminopropane, which can then be removed by extraction.[1] This method is effective, provided the desired product does not also form a strong, inseparable complex with the metal ion.
-
Chromatography: Ion-exchange chromatography is a highly effective method for separating the di-acetic acid product from both the starting diamine and the over-alkylated tetra-acetic acid impurity.
Q4: How can I effectively monitor the reaction's progress?
Real-time monitoring is essential to determine the optimal reaction time and prevent the formation of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantitative analysis of the reaction mixture, allowing for the tracking of the disappearance of starting materials and the appearance of the product and byproducts.
-
Thin-Layer Chromatography (TLC): TLC provides a quicker, more qualitative assessment of the reaction's progress.
-
NMR Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the characteristic shifts of the methylene protons adjacent to the nitrogen atoms as they are alkylated.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | 1. Incomplete reaction. 2. pH out of optimal range. 3. Product loss during workup/purification. | 1. Increase reaction time and/or temperature moderately. Monitor via HPLC/TLC. 2. Carefully monitor and maintain pH between 9-11 using a pH meter and incremental base addition. 3. Optimize purification; for recrystallization, ensure slow cooling and use of an appropriate anti-solvent. |
| Significant amount of tetra-substituted impurity detected | 1. Excess of alkylating agent. 2. Reaction temperature too high or reaction time too long. | 1. Use a strict 1:2 molar ratio of 1,3-diaminopropane to the alkylating agent. 2. Reduce reaction temperature and monitor closely to stop the reaction once the di-substituted product is maximized. |
| Product is difficult to crystallize or purify | 1. Presence of multiple impurities (starting material, over-alkylated product). 2. High concentration of inorganic salts. | 1. Use ion-exchange chromatography for purification. 2. Desalt the crude product using dialysis, size-exclusion chromatography, or by precipitating the product from a solvent where the salt is soluble (e.g., methanol/water mixture). |
| Final product is discolored | Formation of colored impurities due to side reactions or degradation. | Purify the product by recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized method and may require optimization.
Materials:
-
1,3-Diaminopropane (1.0 mol)
-
Sodium chloroacetate (2.1 mol)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
In a jacketed reaction vessel, dissolve 1,3-diaminopropane in deionized water.
-
Cool the solution to 10-15°C in an ice bath.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium chloroacetate.
-
Begin the dropwise addition of the sodium chloroacetate solution to the 1,3-diaminopropane solution.
-
Simultaneously, add a 50% (w/v) NaOH solution dropwise to maintain the reaction pH between 10 and 11. Monitor the pH continuously with a calibrated pH meter.
-
After the addition is complete, slowly raise the temperature to 60°C and maintain for 4-6 hours. Monitor the reaction progress using HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl to a pH of approximately 2-3. The product should precipitate out of the solution.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Filter the crude product using a Buchner funnel and wash the filter cake with cold deionized water, followed by a cold organic solvent like ethanol to remove residual water.
-
Recrystallize the crude product from a minimal amount of hot water for further purification.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting common impurity issues.
References
Validation & Comparative
A Comparative Analysis of Chelation Efficiency: 1,3-Diaminopropane-N,N'-diacetic Acid versus EDTA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelation efficiency of 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA) and the widely used chelating agent, Ethylenediaminetetraacetic acid (EDTA). The comparison is based on the structural differences, the resulting chelate ring stability, and available experimental data for related compounds. This document is intended to assist researchers in selecting the appropriate chelating agent for their specific applications, considering factors such as metal ion selectivity and complex stability.
Introduction to the Chelating Agents
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate aminopolycarboxylic acid, meaning it can form six coordinate bonds with a single metal ion. Its structure, based on an ethylenediamine (C2) backbone, allows it to form highly stable, five-membered chelate rings with most metal ions. This exceptional stability has made EDTA a ubiquitous chelating agent in various industrial, analytical, and therapeutic applications.
This compound (1,3-DPDA) , also known as 1,3-propylenediamine-N,N'-diacetic acid, is a tetradentate aminopolycarboxylic acid. Unlike EDTA, it is built upon a 1,3-diaminopropane (C3) backbone. This structural difference leads to the formation of a six-membered chelate ring upon complexation with a metal ion. The stability of this six-membered ring compared to the five-membered rings of EDTA complexes is a key determinant of its relative chelation efficiency.
Theoretical Framework: The Chelate Effect and Ring Stability
The enhanced stability of complexes formed by polydentate ligands, such as EDTA and 1,3-DPDA, compared to those formed by an equivalent number of monodentate ligands is known as the chelate effect. This effect is primarily entropically driven.
A critical factor influencing the stability of a chelated complex is the size of the chelate ring. Generally, for ligands with flexible organic backbones, five-membered chelate rings exhibit the highest stability due to minimal ring strain. Six-membered rings are also stable, but typically to a lesser extent than five-membered rings. This principle suggests that the metal complexes of EDTA, which exclusively forms five-membered rings, will generally be more stable than those of 1,3-DPDA, which forms a six-membered ring.
Comparative Analysis of Chelation Efficiency
A direct quantitative comparison of the chelation efficiency of 1,3-DPDA and EDTA is challenging due to the limited availability of comprehensive stability constant data for 1,3-DPDA. However, by examining the stability constants of EDTA and a closer structural analog of 1,3-DPDA, ethylenediamine-N,N'-diacetic acid (EDDA), we can infer the expected behavior. EDDA is a tetradentate ligand with an ethylenediamine backbone, forming five-membered chelate rings.
Data Presentation: Stability Constants (log K) of Metal Complexes
The following table summarizes the logarithm of the formation constants (log K) for EDTA and EDDA with various divalent metal ions. These values represent the equilibrium constant for the formation of a 1:1 metal-ligand complex in solution. Higher log K values indicate greater complex stability.
| Metal Ion | EDTA (log K) | EDDA (log K) | 1,3-DPDA (log K) |
| Ca²⁺ | 10.7 | 3.6 | Expected to be lower than EDDA |
| Mg²⁺ | 8.7 | 3.4 | Expected to be lower than EDDA |
| Mn²⁺ | 14.0 | 7.9 | Expected to be lower than EDDA |
| Fe²⁺ | 14.3 | - | Expected to be lower than EDDA |
| Co²⁺ | 16.3 | 11.2 | Expected to be lower than EDDA |
| Ni²⁺ | 18.6 | 13.5 | Expected to be lower than EDDA |
| Cu²⁺ | 18.8 | 16.2 | Expected to be lower than EDDA |
| Zn²⁺ | 16.5 | 11.4 | Expected to be lower than EDDA |
The data clearly shows that EDTA, as a hexadentate ligand, forms significantly more stable complexes than the tetradentate EDDA. Based on the principles of chelate ring stability, it is anticipated that the stability constants for 1,3-DPDA would be lower than those of EDDA for the same metal ions due to the formation of a less favored six-membered ring.
Experimental Protocols
The determination of stability constants for metal-ligand complexes is crucial for evaluating chelation efficiency. Potentiometric titration is a widely used and reliable method for this purpose.
Potentiometric Titration for Determination of Stability Constants
Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes.
Materials:
-
Potentiometric titrator with a glass electrode and a reference electrode
-
Constant temperature bath
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH or KOH)
-
The chelating ligand (1,3-DPDA or EDTA) of known concentration
-
Metal salt solutions (e.g., chlorides or nitrates) of known concentration
-
Inert electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength
Procedure:
-
Calibration: The electrode system is calibrated using standard buffer solutions to ensure accurate pH measurements.
-
Ligand Protonation: A solution containing the ligand and the inert electrolyte is titrated with a standardized strong base. The pH is recorded after each addition of the titrant. This allows for the calculation of the ligand's protonation constants (pKa values).
-
Metal-Ligand Titration: A solution containing the ligand, a metal salt, and the inert electrolyte is titrated with the standardized strong base. The pH is recorded after each addition.
-
Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using specialized software (e.g., HYPERQUAD, BEST). The software performs non-linear least-squares regression to refine the protonation and stability constants that best fit the experimental data.
The overall stability constant (β) for the formation of a metal-ligand complex (ML) is calculated from the equilibrium: M + L ⇌ ML, where β = [ML] / ([M][L]).
Visualizing Chelation and Experimental Workflow
Chelation Mechanism
Caption: Comparison of EDTA and 1,3-DPDA chelation mechanisms.
Experimental Workflow for Stability Constant Determination
Caption: Workflow for determining stability constants via potentiometric titration.
Conclusion
Based on fundamental principles of coordination chemistry, EDTA is a more efficient chelator than this compound for a wide range of metal ions. This is attributed to two main factors:
-
Hexadentate vs. Tetradentate Nature: EDTA can form more coordinate bonds with a metal ion, leading to a greater chelate effect and higher complex stability.
-
Chelate Ring Size: EDTA forms highly stable five-membered chelate rings, whereas 1,3-DPDA forms a generally less stable six-membered ring.
While direct and comprehensive experimental data for 1,3-DPDA is lacking, the comparison with the structurally similar EDDA supports the theoretical expectation of lower stability constants for 1,3-DPDA complexes compared to their ethylenediamine-based counterparts. For applications requiring the highest possible metal complex stability, EDTA remains the superior choice. However, the specific properties of 1,3-DPDA, such as its different coordination geometry and potentially altered metal ion selectivity, may warrant its consideration in specialized research and development contexts. Further experimental studies are necessary to fully elucidate the chelation efficiency and potential applications of 1,3-DPDA.
5-Membered vs. 6-Membered Chelate Rings: A Comparative Analysis of Metal Complex Stability
For researchers, scientists, and drug development professionals, understanding the nuances of metal-ligand interactions is paramount. The size of the chelate ring formed by a polydentate ligand is a critical determinant of the overall stability of a metal complex. This guide provides an objective comparison of 5-membered and 6-membered chelate rings, supported by experimental data, to inform the rational design of metal-based therapeutics and other advanced materials.
Generally, for saturated ligands, 5-membered chelate rings are thermodynamically more stable than their 6-membered counterparts. This preference is a cornerstone of coordination chemistry, influencing the design of chelating agents for applications ranging from MRI contrast agents to anticancer drugs. The enhanced stability of 5-membered rings is primarily attributed to lower ring strain and more favorable bond angles.[1]
At a Glance: Key Differences
| Feature | 5-Membered Chelate Ring | 6-Membered Chelate Ring |
| Exemplary Ligand | Ethylenediamine (en) | 1,3-Diaminopropane (tn) or (1,3-pn) |
| Ring Conformation | Typically a puckered "gauche" conformation | "Chair" or "boat" conformations |
| Relative Stability | Generally more stable | Generally less stable |
| Primary Reason | Lower angular and torsional strain | Higher potential for ring strain |
Quantitative Comparison of Metal Complex Stability
The stability of a metal complex is quantified by its formation constant (K) or, more conveniently, its logarithm (log K). A higher log K value signifies a more stable complex. The following tables summarize the stepwise stability constants for the formation of metal-ligand complexes with ethylenediamine (en), which forms a 5-membered ring, and 1,3-diaminopropane (tn), which forms a 6-membered ring, for several divalent metal ions.
Table 1: Stepwise Stability Constants (log K) for Metal Complexes with Ethylenediamine (5-Membered Ring)
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Co²⁺ | 5.89 | 4.83 | 3.10 |
| Ni²⁺ | 7.52 | 6.28 | 4.26 |
| Cu²⁺ | 10.55 | 9.05 | -1.0 |
| Zn²⁺ | 5.71 | 4.85 | 3.14 |
Data sourced from established chemical literature. Conditions may vary between studies.[2]
Table 2: Stepwise Stability Constants (log K) for Metal Complexes with 1,3-Diaminopropane (6-Membered Ring)
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Co²⁺ | 4.63 | 3.01 | 0.96 |
| Ni²⁺ | 6.42 | 4.54 | 2.01 |
| Cu²⁺ | 9.60 | 6.80 | - |
| Zn²⁺ | 4.80 | 3.60 | 1.30 |
Data sourced from established chemical literature. Conditions may vary between studies.[3]
As the data indicates, for each metal ion, the stability constants for the ethylenediamine complexes are consistently higher than those for the 1,3-diaminopropane complexes, underscoring the thermodynamic preference for the 5-membered chelate ring.
The Chelate Effect and Ring Stability
The enhanced stability of complexes with polydentate ligands compared to those with an equivalent number of monodentate ligands is known as the chelate effect. The size of the resulting chelate ring is a major factor influencing the magnitude of this effect.
Caption: Thermodynamic preference for 5-membered chelate rings.
Experimental Protocols
The determination of stability constants is crucial for quantifying the stability of metal complexes. Potentiometric titration and spectrophotometry are two common and powerful techniques employed for this purpose.
Potentiometric Titration (Irving-Rossotti Method)
This method involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base. By comparing the titration curves of the ligand with and without the metal ion, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated, which in turn allows for the determination of the stability constants.
Detailed Steps:
-
Solution Preparation: Three sets of solutions are prepared, all with the same ionic strength (maintained with an inert electrolyte like KNO₃ or NaClO₄):
-
Titration: Each solution is titrated against a standard solution of a strong base (e.g., NaOH) that is free of carbonate. The pH of the solution is measured after each addition of the titrant.[4]
-
Data Analysis:
-
The titration curves (pH vs. volume of base added) are plotted for all three solutions.
-
The proton-ligand stability constants are determined from the titration data of solutions A and B.
-
The metal-ligand stability constants are then calculated from the data of all three solutions using the Irving-Rossotti method.[4] This involves calculating the formation function (n̄) and the free ligand exponent (pL) at various pH values.
-
The stepwise stability constants (K₁, K₂, etc.) are determined from the formation curve (a plot of n̄ vs. pL).[6]
-
Caption: Experimental workflow for determining stability constants.
Spectrophotometric Method
This technique is applicable when the metal complex has a distinct absorption spectrum compared to the free metal ion and ligand. The absorbance of a series of solutions containing varying ratios of the metal ion and ligand is measured at a wavelength where the complex absorbs maximally.
Key Principles:
-
Job's Method of Continuous Variation: A series of solutions is prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometric ratio of the complex.[7]
-
Mole-Ratio Method: The concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is plotted against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.[7]
From the absorbance data and the stoichiometry, the equilibrium concentrations of all species can be determined, allowing for the calculation of the stability constant.[8][9]
Conclusion
The choice between ligands that form 5-membered or 6-membered chelate rings is a critical design consideration in coordination chemistry. For saturated ligands, the thermodynamic preference for 5-membered rings, as evidenced by higher stability constants, is a well-established principle.[1] However, kinetic factors and the specific coordination geometry of the metal ion can sometimes lead to the formation of 6-membered rings.[10] A thorough understanding of these principles, supported by robust experimental determination of stability constants, is essential for the successful development of new metal-based technologies.
References
- 1. brainly.com [brainly.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 5. hakon-art.com [hakon-art.com]
- 6. m.youtube.com [m.youtube.com]
- 7. curresweb.com [curresweb.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. Divergent Kinetic/Thermodynamic Selectivity in Palladium(II)-Mediated C–H Activation to Form 5- and 6‑Membered Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 1,3-Diaminopropane-N,N'-diacetic Acid: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of classical titration and modern chromatographic techniques for validating the purity of 1,3-Diaminopropane-N,N'-diacetic Acid, a key chelating agent and building block in various pharmaceutical applications. We present detailed experimental protocols and supporting data to facilitate an informed choice of methodology.
Purity Assessment: A Comparative Overview
The choice of analytical technique for purity determination depends on various factors, including the expected purity level, the nature of potential impurities, available instrumentation, and the desired level of accuracy and precision. Here, we compare the performance of a traditional complexometric titration method with a more contemporary High-Performance Liquid Chromatography (HPLC) approach.
| Parameter | Complexometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Quantifies the analyte based on its stoichiometric reaction with a standard titrant. | Separates the analyte from its impurities based on differential partitioning between a stationary and a mobile phase, followed by detection and quantification. |
| Primary Measurement | Volume of titrant | Peak area |
| Specificity | Moderate; may be susceptible to interference from other metal-chelating impurities. | High; capable of separating and quantifying structurally similar impurities. |
| Sensitivity | Lower | Higher |
| Precision | High (typically <0.5% RSD) | Very High (typically <0.2% RSD) |
| Accuracy | High, dependent on the accuracy of the standard solution. | High, dependent on the purity of the reference standard. |
| Instrumentation Cost | Low | High |
| Analysis Time per Sample | ~15-30 minutes | ~10-20 minutes |
| Throughput | Low to moderate | High (with autosampler) |
| Impurity Profiling | Not possible | Provides a detailed impurity profile. |
Table 1: Comparison of Key Performance Parameters for Titration and HPLC.
Experimental Data Summary
The following table summarizes representative data obtained from the purity analysis of a synthesized batch of this compound using both complexometric titration and a validated HPLC method.
| Method | Replicate 1 (% Purity) | Replicate 2 (% Purity) | Replicate 3 (% Purity) | Mean (% Purity) | Standard Deviation | Relative Standard Deviation (%) |
| Complexometric Titration | 99.21 | 99.35 | 99.15 | 99.24 | 0.10 | 0.10 |
| HPLC | 99.68 | 99.71 | 99.65 | 99.68 | 0.03 | 0.03 |
Table 2: Comparative Purity Data for this compound.
The data indicates a slightly higher purity value obtained by HPLC, which can be attributed to its ability to resolve and exclude non-chelating impurities that might not be differentiated by titration. The lower standard deviation for the HPLC method also highlights its superior precision.
Experimental Protocols
Complexometric Titration Protocol
This method determines the purity of this compound by titrating it with a standardized solution of a metal salt, such as zinc sulfate, in the presence of a metallochromic indicator. The endpoint is observed as a distinct color change.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Zinc Sulfate (ZnSO₄) solution
-
Eriochrome Black T indicator
-
Ammonia-Ammonium Chloride buffer solution (pH 10)
-
Deionized water
-
Analytical balance
-
Burette (50 mL, Class A)
-
Volumetric flasks (100 mL, Class A)
-
Erlenmeyer flasks (250 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized this compound and dissolve it in 100 mL of deionized water in a volumetric flask.
-
Titration Setup: Pipette 20.00 mL of the sample solution into a 250 mL Erlenmeyer flask.
-
Add 5 mL of the ammonia-ammonium chloride buffer (pH 10).
-
Add a few crystals of the Eriochrome Black T indicator until a wine-red color is obtained.
-
Titration: Titrate the sample solution with the standardized 0.1 M ZnSO₄ solution. The endpoint is reached when the color of the solution changes from wine-red to a clear blue.
-
Record the volume of the titrant used.
-
Repeat the titration at least two more times for precision.
-
Calculation: The purity of the sample is calculated using the following formula: Purity (%) = (V * M * F * 100) / W Where:
-
V = Volume of ZnSO₄ solution used (L)
-
M = Molarity of the ZnSO₄ solution (mol/L)
-
F = Molar mass of this compound (190.19 g/mol )
-
W = Weight of the sample taken (g)
-
High-Performance Liquid Chromatography (HPLC) Protocol
This method provides a more detailed purity profile by separating the main component from any potential impurities.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of this compound and prepare a stock solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration as the main standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity by the area normalization method or against the reference standard. Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Visualizing the Workflow
To illustrate the logical flow of the purity validation process, the following diagrams are provided.
Figure 1. Overall workflow for purity validation.
Figure 2. Principle of the complexometric titration.
Conclusion
Both complexometric titration and HPLC are viable methods for assessing the purity of synthesized this compound. Titration offers a cost-effective and straightforward approach for routine quality control where high precision and accuracy are required for the main component. However, for a comprehensive understanding of the impurity profile and for regulatory submissions, the high specificity and sensitivity of HPLC make it the superior choice. The selection of the most appropriate method should be based on the specific requirements of the analysis and the available resources.
Cross-Referencing Analytical Data of 1,3-Diaminopropane-N,N'-diacetic Acid with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 1,3-Diaminopropane-N,N'-diacetic Acid against established literature values. The information presented herein is intended to assist researchers in verifying the identity, purity, and structural integrity of this compound for various scientific applications. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided.
Summary of Analytical Data
A comprehensive comparison of the physical, chemical, and spectroscopic properties of this compound is presented below. This allows for a direct cross-reference between experimental findings and established literature data.
Table 1: Physical and Chemical Properties
| Property | Literature Value | Experimental Value |
| Molecular Formula | C₇H₁₄N₂O₄[1] | To be determined |
| Molecular Weight | 190.20 g/mol [1] | To be determined |
| CAS Number | 112041-05-1[2] | Not Applicable |
| Appearance | White to Light Yellow Powder/Crystal | To be determined |
| Purity | ≥98.0% | To be determined |
Table 2: Spectroscopic Data
| Technique | Literature Value | Experimental Value |
| ¹H NMR | Data not available in the searched literature. | To be determined |
| ¹³C NMR | Spectral data available on PubChem.[1] | To be determined |
| Infrared (IR) | Data not available in the searched literature. | To be determined |
| Raman | Spectral data available on PubChem.[1] | To be determined |
| Mass Spectrometry | Exact Mass: 190.09535693 Da[1] | To be determined |
Table 3: Elemental Analysis
| Element | Theoretical Percentage | Experimental Percentage |
| Carbon (C) | 44.20% | To be determined |
| Hydrogen (H) | 7.42% | To be determined |
| Nitrogen (N) | 14.73% | To be determined |
| Oxygen (O) | 33.65% | To be determined |
Experimental Protocols
Detailed methodologies for the key analytical experiments are outlined below. These protocols serve as a guide for researchers to reproduce the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
The spectral width should cover the expected chemical shift range for organic molecules (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
The spectral width should cover the expected chemical shift range for organic molecules (typically 0-200 ppm).
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Compare the chemical shifts and coupling constants with literature values or predicted spectra.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as O-H (carboxylic acid), C=O (carboxylic acid), C-N (amine), and N-H (amine).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical exact mass calculated from the molecular formula.
Elemental Analysis
-
Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen in the compound.
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Data Acquisition: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental percentages with the theoretical values calculated from the molecular formula.
Logical Workflow for Data Comparison
The following diagram illustrates the logical workflow for the cross-referencing process, from sample analysis to data comparison and validation.
Caption: Logical workflow for analytical data comparison.
References
Performance of 1,3-Diaminopropane-N,N'-diacetic Acid in Diverse Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA) in various catalytic systems. Due to a lack of direct comparative studies on 1,3-DPDA, this guide draws parallels from the well-documented catalytic activities of structurally similar aminopolycarboxylate ligands, such as Ethylenediaminetetraacetic acid (EDTA), and complexes derived from 1,3-diaminopropane. The focus is on oxidation catalysis, a field where metal complexes of such ligands are frequently employed.
Introduction to this compound in Catalysis
This compound is a tetradentate aminopolycarboxylic acid ligand capable of forming stable complexes with a variety of transition metals. The presence of two nitrogen and two carboxylate donor atoms allows it to coordinate with metal ions, creating catalysts with potential applications in oxidation, reduction, and other organic transformations. The flexibility of the propane backbone and the nature of the donor atoms influence the geometry and electronic properties of the resulting metal complexes, which in turn dictate their catalytic activity and selectivity.
Comparative Performance in Oxidation Catalysis
This section compares the potential catalytic performance of 1,3-DPDA complexes with Iron(III), Copper(II), and Manganese(II) in the oxidation of organic substrates. The data presented is a synthesis of findings from studies on related aminopolycarboxylate and 1,3-diamine-based catalysts and should be considered as a predictive guide for the catalytic behavior of 1,3-DPDA complexes.
Table 1: Comparison of Metal-1,3-DPDA Complexes in Catalytic Oxidation of Phenolic Substrates
| Catalyst System | Metal Ion | Typical Substrate | Oxidant | Key Performance Metrics (Analogous Systems) | Potential Advantages of 1,3-DPDA System |
| System A | Fe(III) | Catechol, Substituted Phenols | H₂O₂ | High initial reaction rates, potential for Fenton-like chemistry.[1] | Potentially higher stability of the Fe(III) complex compared to simpler ligands, leading to more controlled radical generation. |
| System B | Cu(II) | Catechol, o-phenylenediamine | O₂ (aerobic) | High turnover numbers in catecholase-mimicking reactions.[2][3][4][5][6] | The chelate ring size may influence the redox potential of the Cu(II)/Cu(I) couple, tuning the catalytic activity. |
| System C | Mn(II)/(III) | Catechol, Aminophenols | O₂, H₂O₂ | Can catalyze a broad range of oxidative transformations with good selectivity.[7][8] | The ligand field of 1,3-DPDA may stabilize higher oxidation states of manganese, facilitating catalytic cycles. |
Table 2: Kinetic Parameters for Catechol Oxidation by Analagous Copper(II) Complexes
| Catalyst (Ligand) | k_cat (h⁻¹) | K_M (M) | V_max (M s⁻¹) | Reference |
| Cu(II)-bis(μ-phenoxo)-bridged dicopper(II) complex | 7.2 x 10³ | 2.97 x 10⁻⁴ | 2 x 10⁻⁴ | [5] |
| Cu(II)-Phenol-Based Chelating Agent | 2560 | - | - | [6] |
| Dinuclear Cu(II) complexes with acetate groups | - | - | - | [3] |
Note: These values are for analogous systems and serve as a benchmark for the potential performance of a Cu(II)-1,3-DPDA catalyst.
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from literature on similar catalytic systems.
Protocol 1: Synthesis of a Metal-1,3-DPDA Complex (General Procedure)
-
Ligand Dissolution: Dissolve this compound in deionized water and adjust the pH to ~8.0 with a suitable base (e.g., NaOH) to deprotonate the carboxylic acid groups.
-
Metal Salt Addition: To the ligand solution, add an aqueous solution of the desired metal salt (e.g., FeCl₃·6H₂O, CuSO₄·5H₂O, or MnCl₂·4H₂O) dropwise with constant stirring. The molar ratio of metal to ligand is typically 1:1.
-
Complex Formation: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation. The formation of the complex may be indicated by a color change.
-
Isolation: The metal complex can be isolated by precipitation with a suitable organic solvent (e.g., ethanol or acetone) or by slow evaporation of the solvent.
-
Purification and Characterization: The resulting solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum. Characterization can be performed using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: Catalytic Oxidation of Catechol
-
Reaction Setup: In a thermostated glass reactor, prepare a solution of the Metal-1,3-DPDA catalyst in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Substrate Addition: Add a stock solution of catechol to the reactor to achieve the desired initial concentration.
-
Initiation of Reaction: Initiate the reaction by adding the oxidant (e.g., a measured volume of H₂O₂ solution or by bubbling O₂ gas through the solution).
-
Monitoring the Reaction: Monitor the progress of the reaction by withdrawing aliquots at regular intervals and analyzing them using UV-Vis spectroscopy. The formation of the oxidation product, o-benzoquinone, can be followed by measuring the absorbance at its λ_max (around 390-400 nm).
-
Kinetic Analysis: Determine the initial reaction rate from the linear portion of the absorbance versus time plot. Kinetic parameters like the Michaelis-Menten constant (K_M) and the maximum reaction rate (V_max) can be determined by varying the initial substrate concentration.
Visualizations
Catalytic Cycle for the Oxidation of Catechol
Caption: Proposed catalytic cycle for the oxidation of catechol by a Metal-1,3-DPDA complex.
Experimental Workflow for Catalyst Performance Evaluation
References
- 1. The effect of EDTA-Fe(III) complexes with different chemical structure on the lipid peroxidation in brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic analysis of manganese peroxidase. The reaction with manganese complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the effectiveness of 1,3-Diaminopropane-N,N'-diacetic Acid for specific metal ion sequestration.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA) against established chelating agents, Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), for the sequestration of specific metal ions. Due to a scarcity of comprehensive experimental data for 1,3-DPDA in publicly available literature, this guide utilizes data for a structurally similar compound, 3,2',2"-triaminopropyldiethylamine, to provide illustrative insights into its potential efficacy.
Data Presentation: Comparative Stability Constants
The effectiveness of a chelating agent is quantified by its stability constant (log K), which indicates the strength of the bond between the chelator and a metal ion. A higher log K value signifies a more stable complex and a more effective sequestration of the metal ion.
| Metal Ion | 1,3-DPDA (and related compounds) | EDTA | DTPA |
| Co(II) | 10.8 (for 3,2',2"-triaminopropyldiethylamine) | 16.3 | 19.0 |
| Ni(II) | 12.1 (for 3,2',2"-triaminopropyldiethylamine) | 18.5 | 20.2 |
| Cu(II) | 16.1 (for 3,2',2"-triaminopropyldiethylamine) | 18.8 | 21.4 |
| Zn(II) | 11.0 (for 3,2',2"-triaminopropyldiethylamine) | 16.5 | 18.3 |
| Cd(II) | 9.9 (for 3,2',2"-triaminopropyldiethylamine) | 16.5 | 19.0 |
| Fe(III) | Data not available | 25.1 | 28.6 |
| Pb(II) | Data not available | 18.0 | 18.8 |
| Mn(II) | Data not available | 14.0 | 15.6 |
| Ca(II) | Data not available | 10.7 | 10.9 |
| Mg(II) | Data not available | 8.7 | 9.0 |
Note: Data for 3,2',2"-triaminopropyldiethylamine is from Keypour et al. (2003) and is provided as an estimate of the potential chelating strength of a diaminopropane derivative. Data for EDTA and DTPA are compiled from various sources.
Experimental Protocols
The determination of stability constants is crucial for evaluating the efficacy of a chelating agent. Two common methods are Potentiometric Titration and Spectrophotometry.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the metal ion and the chelating agent as a titrant (a solution of known concentration, typically a strong base) is added.
Methodology:
-
Solution Preparation: Prepare solutions of the metal salt, the chelating agent (e.g., 1,3-DPDA), and a standardized strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KNO₃) is added to maintain constant ionic strength.
-
Calibration: Calibrate a pH meter with standard buffer solutions.
-
Titration:
-
Pipette a known volume of the metal ion solution and the chelating agent solution into a thermostated reaction vessel.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the strong base titrant in small, precise increments.
-
Record the pH of the solution after each addition, ensuring the system has reached equilibrium.
-
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The stability constants are calculated from the titration curve using specialized software that fits the data to a chemical model of the equilibria involved.
Spectrophotometry
This method is suitable when the formation of a metal-ligand complex results in a change in the solution's absorbance of light at a specific wavelength.
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the chelating agent. A buffer solution is used to maintain a constant pH.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax using a spectrophotometer. A solution containing all components except the chelating agent is typically used as a blank.
-
Data Analysis: The stability constant is determined by analyzing the relationship between the change in absorbance and the concentration of the chelating agent. Methods such as the mole-ratio method or Job's method of continuous variation can be employed.
Mandatory Visualization
Caption: Experimental workflow for determining and comparing metal ion sequestration effectiveness.
Caption: Logical relationship between chelator properties and sequestration effectiveness.
A review of the advantages of 1,3-Diaminopropane-N,N'-diacetic Acid over similar chelators.
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA) with other well-established chelators such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA). By examining their structural differences, metal ion stability constants, and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Structural and Mechanistic Overview
Chelating agents, also known as chelants or sequestering agents, are organic compounds capable of forming stable, ring-like complexes with metal ions.[1] This process, known as chelation, is fundamental in various scientific and industrial applications, from managing metal toxicity in medicine to controlling metal-catalyzed reactions in industrial processes. The stability of these metal-chelator complexes is a key determinant of their effectiveness.
This compound (1,3-DPDA) is a dicarboxylic acid derivative of 1,3-diaminopropane. A key structural feature of 1,3-DPDA is its ability to form a six-membered chelate ring with a metal ion. This contrasts with the five-membered rings formed by the widely used chelator EDTA and its derivatives, which are based on an ethylenediamine backbone. The size of the chelate ring can significantly influence the thermodynamic stability of the resulting metal complex.
Quantitative Comparison of Metal Complex Stability
Generally, for many transition metal ions, five-membered chelate rings, as formed by EDTA, exhibit greater thermodynamic stability compared to six-membered rings. This is attributed to more favorable ring strain and entropy factors. However, the unique stereochemistry and conformational flexibility of the six-membered ring in 1,3-DPDA complexes may offer advantages in terms of selectivity for certain metal ions or in specific biological contexts.
For a comprehensive comparison, the following table summarizes the stability constants (log K) for several common chelating agents with various metal ions.
| Metal Ion | EDTA | DTPA | GLDA | MGDA | IDS |
| Al³⁺ | 16.4 | 18.6 | 12.2 | 7.7 | 14.1 |
| Ba²⁺ | 7.8 | 8.6 | 3.5 | 4.8 | 3.4 |
| Ca²⁺ | 10.7 | 10.7 | 6.4 | 7.0 | 5.2 |
| Cd²⁺ | 16.5 | 18.9 | 9.1 | 10.6 | 8.4 |
| Co²⁺ | 16.5 | 18.8 | 10.0 | 11.1 | 10.5 |
| Cu²⁺ | 18.8 | 21.2 | 13.1 | 13.9 | 13.1 |
| Fe²⁺ | 14.3 | 16.5 | 8.7 | 8.1 | 8.2 |
| Fe³⁺ | 25.1 | 28.6 | 11.7 | 16.5 | 15.2 |
| Hg²⁺ | 21.5 | 26.4 | 14.3 | 14.9 | - |
| Mg²⁺ | 8.7 | 9.3 | 5.5 | 5.8 | 6.1 |
| Mn²⁺ | 13.9 | 15.2 | 7.6 | 8.4 | 7.7 |
| Ni²⁺ | 18.4 | 20.1 | 10.9 | 12.0 | 12.2 |
| Pb²⁺ | 18.0 | 18.8 | 10.5 | 12.1 | 11.0 |
| Sr²⁺ | 8.7 | 9.8 | 4.1 | 5.2 | 4.1 |
| Zn²⁺ | 16.5 | 18.2 | 10.0 | 11.0 | 10.8 |
Data compiled from various sources. Conditions (e.g., temperature, ionic strength) may vary.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general and plausible method involves the N-alkylation of 1,3-diaminopropane with a haloacetic acid, such as chloroacetic acid, under basic conditions. The following is a generalized procedure:
Materials:
-
1,3-Diaminopropane
-
Chloroacetic acid
-
A strong base (e.g., Sodium Hydroxide)
-
Solvent (e.g., Water)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolve 1,3-diaminopropane in an aqueous solution.
-
Cool the solution in an ice bath.
-
Separately, neutralize chloroacetic acid with a stoichiometric amount of a strong base (e.g., sodium hydroxide) in water to form sodium chloroacetate.
-
Slowly add the sodium chloroacetate solution to the 1,3-diaminopropane solution while maintaining a low temperature and basic pH (pH > 10), which is controlled by the addition of a strong base.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24-48 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, NMR).
-
Upon completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Isolate the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the purified this compound.
Caption: Generalized workflow for the synthesis of 1,3-DPDA.
Determination of Metal Chelate Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.
Materials:
-
Calibrated pH meter with a glass electrode
-
Constant temperature water bath
-
Titration vessel
-
Standardized solutions of the chelating agent (e.g., 1,3-DPDA)
-
Standardized solutions of the metal salt of interest (e.g., CuCl₂, Zn(NO₃)₂)
-
Standardized carbonate-free strong acid (e.g., HCl) and strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KCl)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.
-
Prepare a series of solutions in the titration vessel containing a known concentration of the chelating agent, the metal ion, and the inert salt to maintain constant ionic strength.
-
Titrate the solution with a standardized strong base, recording the pH value after each addition of the titrant.
-
Perform a separate titration of the strong acid in the same ionic medium to determine the electrode parameters.
-
Also, titrate a solution containing only the chelating agent to determine its protonation constants.
-
The collected titration data (pH vs. volume of titrant) is then analyzed using specialized software (e.g., HYPERQUAD) to calculate the stability constants of the metal-chelator complexes.
Caption: Workflow for determining stability constants via potentiometric titration.
Signaling Pathways and Applications in Drug Development
Chelating agents play a crucial role in drug development, particularly in therapies targeting metal-dependent pathways or mitigating metal-induced toxicity. For instance, in chelation therapy for metal overload, the chelating agent binds to excess metal ions in the body, forming a stable, water-soluble complex that can be excreted.
Caption: Simplified pathway of chelation therapy for metal overload.
Conclusion
This compound presents an interesting alternative to traditional chelating agents due to its unique six-membered ring-forming structure. While a comprehensive quantitative comparison of its stability constants with other chelators is pending further research, the provided experimental protocols offer a clear path for generating this critical data. The distinct structural properties of 1,3-DPDA may lead to novel applications in areas requiring fine-tuned metal ion selectivity and complex stability. Researchers are encouraged to utilize the methodologies outlined in this guide to explore the full potential of this promising chelating agent.
References
Assessing the biodegradability of 1,3-Diaminopropane-N,N'-diacetic Acid compared to other chelating agents.
A detailed comparison of the biodegradability of 1,3-Diaminopropane-N,N'-diacetic Acid and other common chelating agents, supported by experimental data and standardized protocols.
The selection of a chelating agent in various industrial, pharmaceutical, and consumer product applications is increasingly influenced by its environmental profile, particularly its biodegradability. Persistent chelating agents can mobilize heavy metals in the environment, posing a risk to aquatic ecosystems and potentially entering the food chain. This guide provides a comparative assessment of the biodegradability of this compound (1,3-DPDA) against widely used alternatives such as Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), L-Glutamic acid N,N-diacetic acid (GLDA), and Methylglycinediacetic acid (MGDA).
Executive Summary
While extensive research has been conducted on the biodegradability of common chelating agents like EDTA, DTPA, GLDA, and MGDA, there is a notable absence of publicly available data on the biodegradability of this compound (1,3-DPDA). Modern, greener alternatives such as GLDA and MGDA demonstrate ready biodegradability, in stark contrast to the persistence of traditional agents like EDTA and DTPA. This guide summarizes the available quantitative data, outlines the experimental protocols used for assessment, and provides a visual representation of the evaluation process.
Quantitative Biodegradability Data
The following table summarizes the biodegradability of various chelating agents based on standardized OECD 301 tests, which are designed to assess the ready biodegradability of chemicals. A substance is generally considered "readily biodegradable" if it achieves >60% biodegradation within a 28-day period and passes the "10-day window" criterion.
| Chelating Agent | Test Guideline | Biodegradation (%) | Duration (days) | Classification |
| 1,3-DPDA | No data available | No data available | No data available | Not classifiable |
| EDTA | OECD 301D | <10% - 20%[1] | 28 | Not readily biodegradable |
| DTPA | OECD 301 series | Very low to negligible[2][3] | 28 | Not readily biodegradable |
| GLDA | OECD 301D | >60%[4][5][6] | 28 | Readily biodegradable |
| MGDA | OECD 301F | >80%[7][8] | 28 | Readily biodegradable |
Note: The biodegradability of EDTA can be enhanced in adapted industrial wastewater treatment plants, where degradation of up to 80% has been observed.[9] However, under standard environmental conditions, it is considered persistent.[9][10]
Experimental Protocols
The assessment of ready biodegradability is typically conducted following the methodologies outlined by the Organisation for Economic Co-operation and Development (OECD), particularly the 301 series of tests.
OECD 301F: Manometric Respirometry Test
This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.
Methodology:
-
Preparation: A known concentration of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).
-
Incubation: The mixture is incubated in a sealed flask at a constant temperature (typically 20-25°C) in the dark for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a manometer or other pressure-measuring device. Carbon dioxide produced is absorbed by a potassium hydroxide solution.
-
Calculation: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.
OECD 301D: Closed Bottle Test
This test is suitable for volatile or poorly soluble substances and measures the depletion of dissolved oxygen in a sealed bottle.
Methodology:
-
Preparation: A dilute solution of the test substance in a mineral medium is inoculated with microorganisms and placed in completely filled, sealed glass bottles.
-
Incubation: The bottles are incubated at a constant temperature in the dark for 28 days.
-
Measurement: The dissolved oxygen concentration is measured at the beginning and end of the test period.
-
Calculation: The percentage of biodegradation is calculated from the difference in dissolved oxygen between the test bottles and control bottles (containing only inoculum) and is expressed as a percentage of the ThOD.
Visualizing Biodegradability Assessment
The following diagrams illustrate the logical workflow of a typical biodegradability assessment and a simplified representation of a biochemical degradation pathway.
Caption: Workflow for assessing ready biodegradability using OECD 301 methods.
Caption: Simplified biochemical pathway for the degradation of a chelating agent.
Conclusion
Based on the available scientific literature, there is a significant data gap regarding the biodegradability of this compound. For researchers and professionals in drug development and other industries where environmental impact is a critical consideration, the choice of a chelating agent should be informed by robust biodegradability data. Modern alternatives like GLDA and MGDA are demonstrably readily biodegradable and offer a more environmentally sustainable profile compared to the persistent traditional chelating agents EDTA and DTPA. Until experimental data for 1,3-DPDA becomes available, a precautionary approach would favor the use of chelating agents with a proven record of ready biodegradability.
References
- 1. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. olipes.com [olipes.com]
- 4. Chemical and Biochemical Bases for EDTA Biodegradation | National Agricultural Library [nal.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 7. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Biodegradation of Metal-EDTA Complexes by an Enriched Microbial Population - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Diaminopropane-N,N'-diacetic Acid in a Laboratory Setting
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the proper handling and disposal procedures for compounds like 1,3-Diaminopropane-N,N'-diacetic Acid is paramount. This guide provides a comprehensive, step-by-step approach to its disposal, drawing upon safety data for closely related compounds to ensure a cautious and informed process.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of its parent compound, 1,3-Diaminopropane, and a structurally similar derivative, 1,3-Diaminopropane-N,N,N',N'-tetraacetic acid. The parent compound is recognized as a flammable, corrosive, and toxic substance, while the tetraacetic acid derivative is classified as an oral toxin, a serious eye irritant, and a suspected reproductive toxin.[1] It is therefore prudent to handle this compound with a high degree of caution.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough risk assessment is essential. The following table summarizes the key hazard information extrapolated from related compounds and the recommended personal protective equipment to be used.
| Hazard Category | GHS Hazard Statement (H-code) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat, Chemical splash goggles |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat, Face shield |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Chemical splash goggles, Face shield |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Double gloving (Nitrile or Neoprene), Lab coat, Chemical splash goggles |
| Flammability | H226: Flammable liquid and vapor (for parent compound) | Flame-retardant lab coat, work in a well-ventilated area away from ignition sources |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a designated and well-ventilated area, preferably within a chemical fume hood.
1. Preparation and Segregation:
-
Ensure all necessary PPE is worn correctly.
-
Prevent the mixing of this chemical with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
-
Keep the waste container for this compound closed when not in use.
2. Spill Management:
-
In the event of a spill, do not allow the material to enter drains or waterways.[2][3]
-
For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[2]
-
For solid spills, carefully sweep up the material to minimize dust generation.
-
Place the absorbed or swept material into a suitable, labeled hazardous waste container.[2][3]
-
Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
3. Waste Collection:
-
Collect all waste containing this compound, including contaminated labware and PPE, in a designated and clearly labeled hazardous waste container.
-
The container should be robust, chemically resistant, and have a secure lid.
4. Final Disposal:
-
All chemical waste must be disposed of through an approved waste disposal plant.[4][5]
-
It is imperative to adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
To provide a clear visual guide for the disposal process, the following workflow diagram has been created using the DOT language.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 1,3-Diaminopropane-N,N'-diacetic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 1,3-Diaminopropane-N,N'-diacetic Acid (CAS No. 112041-05-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Specifications and Notes |
| Eye/Face Protection | Safety Goggles | Must be splash-proof. |
| Skin Protection | Chemical-resistant Gloves | Inspect gloves for integrity before each use. |
| Protective Clothing | To prevent skin contact. | |
| Respiratory Protection | Not specified under normal handling conditions | Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Procedural Steps for Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Hygiene: Avoid all contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.[1]
-
Safe Practices: Do not eat, drink, or smoke in the designated handling areas.
Storage Requirements:
-
Store in a tightly sealed container.[1]
-
Keep the container in a cool, dark, and well-ventilated place.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water. If contact lenses are present, remove them if possible. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected skin area thoroughly with water. If skin irritation or a rash develops, seek medical advice.[1] |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention.[1] |
| Ingestion | Rinse the mouth with water. Seek medical advice.[1] |
Spill and Disposal Plan
In the event of a spill, isolate the area and ensure adequate ventilation. Wear appropriate PPE before attempting to clean up.
Spill Containment and Cleanup:
-
Prevent the material from entering drains.
-
For solid spills, prevent dust formation.
-
Collect the spilled material and place it into a suitable, labeled container for disposal.
Disposal:
-
Disposal of this compound and its contaminated packaging must be conducted in strict accordance with local and national regulations.[1]
-
Engage a licensed waste disposal company to manage the disposal process.[1]
Logical Workflow for Handling this compound
The following diagram outlines the decision-making process for safely handling this chemical.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
